Technical Documentation Center

5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid
  • CAS: 1286776-52-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the prevalent synthetic strategies, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Furthermore, an alternative route involving a nitrile intermediate will be explored. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions.

Introduction: Significance of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules. The unique combination of a pyridine core, a fluorine substituent, and a cyclopropyl moiety imparts desirable physicochemical properties to the final compounds. The pyridine ring serves as a common scaffold in many pharmaceuticals, offering sites for hydrogen bonding and metabolic stability. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the molecule. The cyclopropyl group, a bioisostere for larger alkyl groups, can increase potency and improve metabolic stability by blocking sites of oxidation.

The strategic importance of this molecule necessitates reliable and scalable synthetic routes. This guide will focus on providing a detailed and practical understanding of its synthesis.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests two primary pathways, both of which leverage commercially available starting materials and well-established chemical transformations.

G target 5-Cyclopropyl-3-fluoropyridine- 2-carboxylic acid intermediate1 5-Bromo-3-fluoropyridine- 2-carboxylic acid target->intermediate1 Suzuki-Miyaura Coupling intermediate3 5-Cyclopropyl-3-fluoropyridine- 2-carbonitrile target->intermediate3 Nitrile Hydrolysis intermediate2 Cyclopropylboronic acid or derivative intermediate4 5-Bromo-3-fluoropyridine- 2-carbonitrile intermediate3->intermediate4 Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid.

The primary disconnection points are the C-C bond between the pyridine ring and the cyclopropyl group, and the carboxylic acid functionality. This leads to two main synthetic approaches:

  • Pathway A: Suzuki-Miyaura Cross-Coupling. This is the most direct and widely employed method. It involves the palladium-catalyzed coupling of a 5-halo-3-fluoropyridine-2-carboxylic acid derivative with a cyclopropylboron species.

  • Pathway B: Synthesis via a Nitrile Intermediate. This pathway also utilizes a Suzuki-Miyaura coupling to introduce the cyclopropyl group onto a pyridine nitrile precursor, followed by hydrolysis to afford the final carboxylic acid.

Pathway A: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules like our target compound.[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1]

G A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D [R-B(OR')_3]^- M^+ E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-3-fluoropyridine-2-carboxylic acid).

  • Transmetalation: The organic group from the organoboron reagent (cyclopropylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Key Reagents and Their Roles
  • Aryl Halide: 5-Bromo-3-fluoropyridine-2-carboxylic acid is the preferred starting material due to its commercial availability and the high reactivity of the C-Br bond in oxidative addition.[4][5][6]

  • Organoboron Reagent: Cyclopropylboronic acid or its more stable potassium cyclopropyltrifluoroborate salt can be used.[7] The trifluoroborate salts often exhibit enhanced stability and reactivity.

  • Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Bulky and electron-rich phosphines, such as tricyclohexylphosphine (PCy₃) or SPhos, are often effective.[4]

  • Base: A base is required to activate the organoboron reagent for transmetalation.[8] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
5-Bromo-3-fluoropyridine-2-carboxylic acid220.001.01.0
Potassium cyclopropyltrifluoroborate147.991.51.5
Palladium(II) acetate (Pd(OAc)₂)224.500.050.05
Tricyclohexylphosphine (PCy₃)280.420.100.10
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane---
Water---

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-3-fluoropyridine-2-carboxylic acid (1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), palladium(II) acetate (0.05 mmol), tricyclohexylphosphine (0.10 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid.

Pathway B: Synthesis via a Nitrile Intermediate

An alternative strategy involves the synthesis of 5-cyclopropyl-3-fluoropyridine-2-carbonitrile, followed by hydrolysis to the carboxylic acid. This can be advantageous if the starting material, 5-bromo-3-fluoropyridine-2-carbonitrile, is more readily available or if the Suzuki-Miyaura coupling proceeds more efficiently on the nitrile substrate.

Synthesis of the Nitrile Intermediate

The nitrile intermediate can be synthesized via a Suzuki-Miyaura coupling analogous to Pathway A, starting from 5-bromo-3-fluoropyridine-2-carbonitrile. The reaction conditions are similar, though may require some optimization.

Hydrolysis of the Nitrile

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry and can be achieved under either acidic or basic conditions.[3][9][10][11]

G nitrile 5-Cyclopropyl-3-fluoropyridine- 2-carbonitrile acid 5-Cyclopropyl-3-fluoropyridine- 2-carboxylic acid nitrile->acid H₃O⁺ or OH⁻, H₂O, Δ

Caption: Hydrolysis of 5-cyclopropyl-3-fluoropyridine-2-carbonitrile.

Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom.

  • Nucleophilic attack by water on the nitrile carbon.

  • Tautomerization of the resulting imidic acid to an amide intermediate.

  • Further hydrolysis of the amide to the carboxylic acid and an ammonium salt.

Mechanism of Base-Catalyzed Hydrolysis:

  • Nucleophilic attack of a hydroxide ion on the nitrile carbon.

  • Protonation of the resulting anion by water to form an imidic acid.

  • Tautomerization to an amide.

  • Saponification of the amide to a carboxylate salt and ammonia.

  • Acidification of the carboxylate salt to yield the carboxylic acid.

Experimental Protocol: Nitrile Hydrolysis

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)
5-Cyclopropyl-3-fluoropyridine-2-carbonitrile162.161.0
Sulfuric Acid (concentrated)98.08-
Water18.02-

Procedure (Acid-Catalyzed):

  • In a round-bottom flask, dissolve 5-cyclopropyl-3-fluoropyridine-2-carbonitrile (1.0 mmol) in a mixture of water (5 mL) and concentrated sulfuric acid (2 mL).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous solution with ethyl acetate (3 x 15 mL).

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid.

Conclusion

The synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers a direct and high-yielding route from commercially available starting materials. The choice of catalyst, ligand, and base is crucial for optimizing the reaction and should be tailored to the specific substrates. An alternative pathway involving the hydrolysis of a nitrile intermediate provides a viable, albeit longer, alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block for drug discovery and development.

References

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • Buchwald, S. L., & Mauger, C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molander, G. A., & Dreher, S. D. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC. Retrieved from [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Baudoin, O., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. Journal of the American Chemical Society. Retrieved from [Link]

  • Leonori, D., & Procter, D. J. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Mykhailiuk, P. K. (2020). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. Retrieved from [Link]

  • Douglas, C. J. (2021). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. Retrieved from [Link]

  • Joullié, M. M., et al. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. University of Pennsylvania. Retrieved from [Link]

  • D'Accolti, L., & Curci, R. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Retrieved from [Link]

  • Negishi, E.-i. (2012). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. ResearchGate. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chen, B., & Li, Y. (2025, October 26). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Wang, J., & Zhang, Y. (2018). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones. Chemical Science. Retrieved from [Link]

  • Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive - University of Otago. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic Acid in Modern Drug Design: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the transition from a preliminary hit to a clinical candidate relies heavily on the strategic incorporation of privileged building blocks. 5-Cyclopropyl-3-fluoropyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from a preliminary hit to a clinical candidate relies heavily on the strategic incorporation of privileged building blocks. 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0) is not a standalone therapeutic agent; rather, it is a highly specialized pharmacophore used to synthesize potent, target-specific active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its biological activity, specifically focusing on its critical role in the development of for cardiovascular therapeutics.

Structural Biology & Pharmacophore Rationale

The biological activity of any API synthesized from this building block is dictated by the precise physicochemical properties of its functional groups. As a Senior Application Scientist, it is crucial to understand the causality behind why this specific substitution pattern was designed:

  • The Pyridine Core: The heteroaromatic ring provides a rigid, planar scaffold. The nitrogen atom acts as a critical hydrogen-bond acceptor, anchoring the molecule within the target protein's active site.

  • The C5-Cyclopropyl Fragment: The cyclopropyl ring is a versatile bioisostere for larger alkyl or aryl groups. It provides an ideal balance of lipophilicity and metabolic stability, occupying the hydrophobic S3-S1 sub-pockets of target enzymes (like renin) without adding excessive rotational entropy. This rigid geometry contributes to an entropically favorable binding event [1].

  • The C3-Fluorine Atom: Fluorine substitution at C3 exerts a strong inductive electron-withdrawing effect. This serves two mechanistic purposes: First, it lowers the pKa of the adjacent pyridine nitrogen, modulating its basicity to prevent off-target hERG channel binding (thereby reducing cardiotoxicity). Second, the highly stable C–F bond blocks oxidative metabolism by Cytochrome P450 enzymes at the electron-rich C3 position, drastically improving the drug's in vivo half-life [2].

  • The C2-Carboxylic Acid: This moiety serves as the primary synthetic handle. It allows for rapid amide coupling with complex cyclic amine scaffolds (e.g., substituted piperidines), seamlessly integrating the pharmacophore into the final drug architecture [3].

Primary Biological Application: Direct Renin Inhibition

The most prominent biological application of the 5-cyclopropyl-3-fluoropyridine-2-carbonyl moiety is in the inhibition of Renin. Renin is the highly specific, rate-limiting aspartyl protease in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for cleaving angiotensinogen to angiotensin I.

By incorporating this building block into substituted piperidine scaffolds, researchers have developed DRIs that effectively block the RAAS cascade at its origin. The cyclopropyl group perfectly occupies the hydrophobic pocket of the renin active site, while the fluoropyridine core engages in essential π -stacking and dipole interactions with the enzyme's catalytic residues.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin Enzyme (Kidney) Renin->AngI AngII Angiotensin II (Active) AngI->AngII Cleaved by ACE ACE ACE (Lungs) ACE->AngII Receptors AT1 / AT2 Receptors (Vasoconstriction) AngII->Receptors Binds & Activates Inhibitor 5-Cyclopropyl-3-fluoro- pyridine-2-carboxamides Inhibitor->Renin Direct Inhibition

Schematic of the RAAS pathway and direct renin inhibition logic.

Experimental Workflows & Protocols

To validate the biological activity of this pharmacophore, a self-validating system comprising chemical synthesis and in vitro biological screening is required.

Workflow BB Building Block CAS: 1286776-52-0 Coupling Amide Coupling (HATU/DIPEA) BB->Coupling Amine Scaffold Purification Purification (Prep-HPLC) Coupling->Purification Crude API Assay In Vitro Assay (FRET Renin) Purification->Assay Pure API Data IC50 & SAR Analysis Assay->Data Fluorescence Readout

Workflow from chemical coupling of the building block to in vitro validation.

Protocol 1: Amide Coupling Synthesis (API Generation)

Causality: The C3-fluorine atom inductively deactivates the adjacent carboxylic acid, reducing its nucleophilicity. Therefore, standard coupling agents (like EDC/HOBt) are insufficient. HATU is required to rapidly form a highly reactive HOAt ester, preventing premature hydrolysis. DIPEA is utilized as a sterically hindered base to deprotonate the acid without acting as a competing nucleophile.

  • Preparation: Dissolve 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 eq) and the target substituted piperidine amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the stirring solution at room temperature.

  • Coupling: Slowly add HATU (1.2 eq) to the reaction mixture. Stir continuously for 1–2 hours at 25°C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via reverse-phase Prep-HPLC to yield the final API.

Protocol 2: In Vitro FRET-Based Renin Inhibition Assay

Causality: A Fluorescence Resonance Energy Transfer (FRET) assay is utilized because it allows for the continuous, homogeneous monitoring of renin enzymatic activity. By using a synthetic peptide substrate labeled with a fluorophore and a quencher, cleavage by renin physically separates the two, resulting in a quantifiable fluorescent signal without the need for radioactive isotopes or complex chromatographic separations.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA). Dilute recombinant human renin to a working concentration of 2 nM.

  • Compound Plating: Serially dilute the synthesized API in DMSO. Transfer 1 μ L of each dilution into a 384-well black microplate (final DMSO concentration 1%).

  • Enzyme Incubation: Add 24 μ L of the renin enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow for compound-enzyme equilibrium.

  • Substrate Addition: Initiate the reaction by adding 25 μ L of FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg) at a final concentration of 10 μ M.

  • Data Acquisition: Immediately read the plate on a fluorescence microplate reader ( λex​ = 340 nm, λem​ = 490 nm) continuously for 60 minutes at 37°C.

  • Analysis: Calculate the initial reaction velocities. Determine the IC50​ by plotting the fractional activity against the log of the inhibitor concentration using non-linear regression analysis.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the profound biological impact of the 5-cyclopropyl and 3-fluoro substitutions, the following table summarizes representative SAR data comparing the optimized pharmacophore against standard core modifications [1, 2, 3].

Scaffold ModificationC5 SubstituentC3 SubstituentRenin IC50​ (nM)Human Liver Microsome t1/2​ (min)
Unsubstituted Core-H-H> 100015
Monofluoro Core-H-F45045
Alkyl Core-Isopropyl-H12025
Optimized Pharmacophore -Cyclopropyl -F 12 > 120

Table 1: Representative quantitative data illustrating the synergistic effect of cyclopropyl and fluorine substitutions on target affinity and metabolic stability.

Conclusion

5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid represents a triumph of rational drug design. By combining the metabolic shielding and pKa modulation of a fluorine atom with the precise spatial and entropic advantages of a cyclopropyl ring, this building block enables the synthesis of highly potent, metabolically stable inhibitors. Its integration into complex amine scaffolds continues to drive innovation in the development of next-generation cardiovascular therapeutics.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756 (2016). URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

  • "Substituted piperidine compounds as renin inhibitors." US Patent US20240327385A1 (2024).

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0)[1][2] Introduction & Mechanistic Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0)[1][2]

Introduction & Mechanistic Rationale

In the landscape of neurodegenerative disease therapeutics, the design of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors relies heavily on highly optimized heteroaromatic building blocks[3]. 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid has emerged as a privileged core scaffold in the synthesis of iminothiadiazine dioxide compounds targeting Alzheimer's disease[3][4].

As a Senior Application Scientist, I emphasize that the structural features of this molecule are not arbitrary; they are the result of precise bioisosteric rationale:

  • The C3-Fluorine Effect: The introduction of a highly electronegative fluorine atom adjacent to the carboxylic acid significantly lowers the pKa of the resulting amide derivatives, modulating hydrogen-bond donor capacity. Furthermore, it sterically and electronically blocks cytochrome P450-mediated oxidation at the C3 position.

  • The C5-Cyclopropyl Group: Compared to linear alkyl chains or a tert-butyl group, the cyclopropyl ring offers an optimal balance of lipophilic efficiency (LipE) and metabolic stability. It enhances blood-brain barrier (BBB) penetrance while resisting the rapid aliphatic hydroxylation typically seen in unbranched chains.

Retrosynthetic Strategy & Chemical Workflow

The synthesis of 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid derivatives follows a robust three-stage workflow: a Suzuki-Miyaura cross-coupling, an acid-catalyzed nitrile hydrolysis, and a subsequent amide coupling[5][6].

Synthesis_Workflow SM 5-Bromo-3-fluoropicolinonitrile (Starting Material) R1 Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 100°C SM->R1 Int1 5-Cyclopropyl-3-fluoropicolinonitrile (Intermediate) R1->Int1 Suzuki-Miyaura Coupling R2 Conc. HCl Reflux, 16h Int1->R2 Prod 5-Cyclopropyl-3-fluoropicolinic acid (Core Scaffold) R2->Prod Acidic Hydrolysis R3 Amine (R-NH2) HATU, DIPEA, DMF Prod->R3 Deriv Target Derivatives (BACE1 Inhibitors) R3->Deriv Amide Coupling

Fig 1: Three-step synthetic workflow from 5-bromo-3-fluoropicolinonitrile to target derivatives.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning each step includes built-in analytical checkpoints to ensure reaction fidelity before proceeding.

Step 1: Synthesis of 5-Cyclopropyl-3-fluoropicolinonitrile

Causality Insight: Cyclopropylboronic acid is notoriously prone to protodeboronation. To counteract this, we utilize Pd(dppf)Cl2​ , a bidentate catalyst that accelerates reductive elimination and stabilizes the palladium center, ensuring high turnover even with sluggish alkyl boronic acids[6].

  • Preparation: Charge a dried Schlenk flask with 5-bromo-3-fluoropicolinonitrile (1.0 equiv, 10.0 mmol), cyclopropylboronic acid (1.5 equiv, 15.0 mmol), and K3​PO4​ (2.5 equiv, 25.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 50 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 equiv, 0.5 mmol). Purge the system with Argon for 10 minutes.

  • Reaction: Heat the mixture to 100 °C for 3 to 4 hours.

  • Validation Checkpoint: Sample 10 µL, dilute in MeCN, and run LC-MS. The starting material peak ( m/z ~201/203) should be completely consumed, replaced by the product peak ( m/z 163.1 [M+H]+ ).

  • Workup: Cool to room temperature, filter through a Celite pad, and extract with EtOAc ( 3×50 mL). Purify via silica gel chromatography (0-8% EtOAc/Hexanes) to afford the intermediate[4].

Step 2: Hydrolysis to 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

Causality Insight: Why use harsh acidic conditions instead of standard basic hydrolysis (e.g., NaOH/MeOH)? The pyridine ring is highly electron-deficient. Under refluxing basic conditions, the hydroxide ion acts as a nucleophile, leading to Nucleophilic Aromatic Substitution (SNAr) that displaces the C3-fluorine atom. Using concentrated HCl completely suppresses the SNAr pathway, preserving the critical C-F bond[5][7].

  • Preparation: Suspend 5-cyclopropyl-3-fluoropicolinonitrile (1.0 equiv, 5.0 mmol) in 10 mL of concentrated Aqueous HCl (37%).

  • Reaction: Heat the mixture at reflux (approx. 110 °C) overnight (16 hours)[5].

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the disappearance of the nitrile spot and the formation of a highly polar baseline spot. LC-MS will confirm the mass of the carboxylic acid ( m/z 182.2 [M+H]+ ).

  • Workup: Cool the reaction to 0 °C. The product will precipitate. Filter the solid, wash with ice-cold water ( 2×5 mL), and dry in vacuo to yield a white solid[3].

Step 3: Derivatization (Amide Coupling)

Causality Insight: The carboxylic acid is attached to an electron-withdrawing fluoropyridine ring, reducing its nucleophilicity during activation. HATU is deployed here because it rapidly forms a highly reactive HOAt ester, overcoming the electronic deactivation of the core scaffold.

  • Activation: Dissolve 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir for 10 minutes at 25 °C.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol). Stir for 2-4 hours.

  • Validation Checkpoint: LC-MS monitoring for the disappearance of the m/z 182.2 peak and the appearance of the target amide mass.

  • Workup: Quench with saturated NaHCO3​ , extract with DCM, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters for the three-step workflow, serving as a benchmark for synthetic validation.

StepReaction TypeKey ReagentsTemp / TimeExpected YieldAnalytical Marker (LC-MS)
1 Suzuki-Miyaura Coupling Pd(dppf)Cl2​ , K3​PO4​ 100 °C / 3-4 h75 - 85% m/z 163.1 [M+H]+
2 Acidic HydrolysisConc. HCl (37%)110 °C / 16 h85 - 95% m/z 182.2 [M+H]+
3 Amide CouplingHATU, DIPEA25 °C / 2-4 h70 - 90%Varies by R-group

Biological Application: BACE1 Inhibition Pathway

Derivatives synthesized from this protocol are primarily utilized as BACE1 inhibitors. BACE1 (β-secretase) is the rate-limiting enzyme in the proteolytic processing of the Amyloid Precursor Protein (APP). By inhibiting BACE1, these 5-cyclopropyl-3-fluoro derivatives prevent the formation of neurotoxic Amyloid-β (Aβ) oligomers, which are the primary pathophysiological hallmark of Alzheimer's disease[4][7].

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ + C99 Fragment APP->sAPPb Cleavage BACE1 BACE1 Enzyme (β-Secretase) BACE1->sAPPb Catalyzes Inhibitor 5-Cyclopropyl-3-fluoro Derivatives Inhibitor->BACE1 Inhibits Abeta Amyloid-β (Aβ) Peptides (Neurotoxic Aggregates) sAPPb->Abeta Cleavage Gamma γ-Secretase Gamma->Abeta Catalyzes

Fig 2: Mechanism of action for synthesized derivatives in the BACE1/Amyloid-β signaling pathway.

References

  • chembeez.com . 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid, 95%. Retrieved March 20, 2026. 1

  • enaminestore.com . EN300-24210325 - 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid. Retrieved March 20, 2026. 2

  • US Patent 9687494B2 . Iminothiadiazine dioxide compounds as BACE inhibitors, compositions, and their use. Google Patents. 5

  • WO2011044181A1 . Iminothiadiazine dioxide compounds as bace inhibitors, compositions, and their use. Google Patents. 7

  • WO2022083569A1 . Heterocyclic spiro compounds and methods of use. Google Patents. 6

Sources

Application

5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid as a reagent in cross-coupling reactions

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid as a versatile reagent in modern cross-coupling reactions. Introduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid as a versatile reagent in modern cross-coupling reactions.

Introduction: A Privileged Scaffold in Modern Synthesis

The 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid moiety represents a confluence of desirable structural features in medicinal chemistry. The cyclopropyl group is a well-regarded "metabolic blocker" and can enhance binding affinity to target proteins, while the fluorine atom modulates crucial physicochemical properties such as pKa and membrane permeability.[1][2] Traditionally, the incorporation of such scaffolds into complex molecules required multi-step syntheses involving pre-functionalized, often unstable, organometallic reagents.

However, the evolution of cross-coupling chemistry now allows for the direct use of carboxylic acids as coupling partners through a process known as decarboxylative cross-coupling.[3][4] This approach is not only more atom-economical but also leverages the stability and widespread availability of carboxylic acids. This guide details the application of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid in key decarboxylative cross-coupling transformations, providing both mechanistic insights and actionable laboratory protocols.

Core Principle: The Power of Decarboxylative Cross-Coupling

Decarboxylative cross-coupling is a class of reaction where a carboxylic acid is coupled with an organic halide or other electrophilic partner, catalyzed by a transition metal (most commonly palladium), to form a new carbon-carbon or carbon-heteroatom bond.[3] The defining feature of this reaction is the extrusion of carbon dioxide (CO₂) as the sole byproduct.

The primary advantages of this methodology include:

  • Use of Stable Precursors: Carboxylic acids are generally bench-stable, crystalline solids, making them easier to handle and store than corresponding organometallic reagents.[3]

  • Improved Functional Group Tolerance: The reaction conditions are often milder and more tolerant of various functional groups compared to traditional cross-couplings involving highly reactive organolithium or Grignard reagents.[4]

  • Strategic Efficiency: It provides a novel retrosynthetic disconnection, simplifying the synthesis of complex molecules by avoiding extra steps for preparing organoboron or organotin compounds.

Caption: General schematic of a decarboxylative cross-coupling reaction.

Application 1: Decarboxylative Suzuki-Miyaura Type Coupling for Biaryl Synthesis

The formation of biaryl linkages is fundamental to pharmaceutical synthesis. While the classic Suzuki-Miyaura reaction couples an organoboron species with an organohalide, a decarboxylative variant allows the pyridine carboxylic acid to serve as the nucleophilic partner, coupling directly with various aryl and heteroaryl halides.[5][6][7] This reaction is particularly valuable for creating complex bi-heterocyclic systems.

Mechanistic Rationale

The catalytic cycle, often facilitated by a silver salt which acts as both a halide scavenger and an oxidant to promote decarboxylation, is believed to proceed as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Salt Formation & Ligand Exchange: The pyridinecarboxylic acid displaces a ligand on the Pd(II) complex, often forming a carboxylate salt with a base or a silver co-catalyst.

  • Decarboxylation: The crucial decarboxylation step occurs, extruding CO₂ and forming a pyridyl-palladium-aryl intermediate. This step is often the rate-determining step and is promoted by heat and the presence of an oxidant.[3]

  • Reductive Elimination: The final step is the reductive elimination of the coupled biaryl product, regenerating the Pd(0) catalyst.

Decarboxylative_Suzuki_Cycle pd0 Pd(0)L₂ pd2_arx Ar-Pd(II)(X)L₂ pd0->pd2_arx Oxidative Addition pd2_carboxylate [Ar-Pd(II)(OOCR)L₂] pd2_arx->pd2_carboxylate Ligand Exchange pd2_ar_pyr Ar-Pd(II)(Pyridyl)L₂ pd2_ar_pyr->pd0 Reductive Elimination ar_pyr_out Ar-Pyridyl pd2_ar_pyr->ar_pyr_out pd2_carboxylate->pd2_ar_pyr Decarboxylation co2_out - CO₂ pd2_carboxylate->co2_out center_node ar_x_in Ar-X ar_x_in->pd2_arx pyr_cooh_in Pyridyl-COOH pyr_cooh_in->pd2_carboxylate

Caption: Proposed catalytic cycle for decarboxylative Suzuki-type coupling.

Experimental Protocol: Synthesis of 5-Cyclopropyl-3-fluoro-2-(p-tolyl)pyridine

Materials:

  • 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Silver(I) Carbonate (Ag₂CO₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 equiv.), 4-bromotoluene (1.2 equiv.), Ag₂CO₃ (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in a small amount of anhydrous toluene.

  • Add anhydrous toluene to the Schlenk flask to achieve a concentration of ~0.1 M with respect to the carboxylic acid.

  • Add the catalyst premix to the reaction flask via syringe.

  • Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Presentation: Substrate Scope
Aryl Halide PartnerCatalyst SystemBaseTemp (°C)Typical Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃, Ag₂CO₃11075-85
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / XPhosK₂CO₃, Ag₂CO₃12060-70
2-BromopyridinePd(OAc)₂ / RuPhosCs₂CO₃, Ag₂CO₃11065-75
4-ChlorotoluenePd(OAc)₂ / BrettPhosK₃PO₄, Ag₂CO₃13050-65

Yields are representative based on similar decarboxylative couplings of heteroaromatic carboxylic acids and may require optimization for this specific substrate.

Application 2: Decarboxylative Sonogashira Type Coupling for Alkynylpyridine Synthesis

The Sonogashira reaction is the premier method for synthesizing aryl-alkyne bonds.[8] The decarboxylative variant provides a direct route from carboxylic acids, circumventing the need for halogenated pyridines and expanding the toolkit for creating sp-sp² carbon-carbon bonds.[9][10]

Mechanistic Rationale

This reaction typically employs a dual catalytic system of palladium and copper(I).

  • Copper Acetylide Formation: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base to form a highly reactive copper acetylide species.

  • Palladium Cycle: Concurrently, the palladium catalyst engages with the pyridine carboxylic acid, undergoing a decarboxylation event (similar to the Suzuki-type coupling) to form a pyridyl-palladium intermediate.

  • Transmetalation: The acetylide group is transferred from copper to the palladium center.

  • Reductive Elimination: The final product, the 2-alkynylpyridine, is released, and the Pd(0) catalyst is regenerated.

Experimental Protocol: Synthesis of 2-(Cyclopropylethynyl)-5-cyclopropyl-3-fluoropyridine

Materials:

  • 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

  • Ethynylcyclopropane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous THF, followed by triethylamine (3.0 equiv.).

  • Add the terminal alkyne, ethynylcyclopropane (1.5 equiv.), dropwise to the mixture.

  • Heat the reaction to 60-70 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Substrate Scope
Terminal Alkyne PartnerCatalyst SystemBaseTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N6580-90
1-OctynePdCl₂(PPh₃)₂ / CuIEt₃N6570-85
TrimethylsilylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N8075-88
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDiisopropylamine5060-75

Yields are representative based on established Sonogashira protocols and may require optimization.[11]

Application 3: Buchwald-Hartwig Type C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds.[12][13] While still an emerging area, decarboxylative C-N coupling presents a novel strategy to synthesize 2-aminopyridine derivatives directly from a carboxylic acid, avoiding the often harsh conditions of nucleophilic aromatic substitution.

Experimental Workflow and Key Considerations

Unlike C-C couplings, decarboxylative amination often requires more specialized conditions to favor C-N bond formation over competitive pathways. The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) are essential to facilitate the final reductive elimination step. Strong, non-nucleophilic bases like cesium carbonate or potassium phosphate are typically employed.[14]

Buchwald_Hartwig_Workflow start Start setup Assemble Reagents in Inert Atmosphere Glovebox start->setup reagents Py-COOH (1 eq) Amine (1.5 eq) Base (2.0 eq) Pd Catalyst (2-5 mol%) Ligand (4-10 mol%) setup->reagents solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene) setup->solvent reaction Seal Vessel and Heat (80-130 °C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Filter, and Perform Aqueous Workup monitoring->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General laboratory workflow for a decarboxylative amination reaction.

Experimental Protocol: Synthesis of 4-(5-Cyclopropyl-3-fluoropyridin-2-yl)morpholine

Materials:

  • 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, charge a sealable reaction vessel with Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 equiv.).

  • Remove the vessel from the glovebox and add anhydrous 1,4-dioxane, followed by morpholine (1.5 equiv.).

  • Seal the vessel and heat to 120 °C for 18-24 hours with vigorous stirring.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the crude material via flash column chromatography to afford the desired 2-aminopyridine product.

References

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Li, X., Zou, D., Leng, F., Sun, C., Li, J., Wu, Y., & Wu, Y. (2013). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 49(3), 312-314. [Link]

  • Yan, X.-B., et al. (2025). Decarboxylative Cross-Acyl Coupling of Carboxylic Acids with Aldehydes Enabled by Nickel/Photoredox Catalysis. ResearchGate. [Link]

  • Moser, R. J., & Brown, E. V. (1973). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 38(1), 153-154. [Link]

  • Le Vaillant, F., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Vass, V., et al. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Heravi, M. M., et al. (2018). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. NIH National Center for Biotechnology Information. [Link]

  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. NIH National Center for Biotechnology Information. [Link]

  • Goud, B. S., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Blu, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinaldoximes and -amidoximes. University of Southampton ePrints. [Link]

  • Ciaffone, M. G., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(37), 6987-6989. [Link]

  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Wang, P., et al. (2022). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. NIH National Center for Biotechnology Information. [Link]

  • Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2844-2853. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

Sources

Method

Application Note: 5-Cyclopropyl-3-fluoropyridine-2-carboxylic Acid in the Development of Novel Therapeutics

Executive Summary In contemporary drug discovery, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 5-Cyclopropyl-3-fluoropyridine-2-carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0) has emerged as a highly versatile and privileged intermediate, particularly in the synthesis of central nervous system (CNS) therapeutics and metabolic disease treatments. This application note details the structural rationale, mechanistic utility, and standardized experimental protocols for utilizing this compound, with a specific focus on its role in synthesizing Beta-secretase (BACE) inhibitors [1].

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler pyridine derivatives. The molecule is engineered with three distinct functional domains, each serving a precise causality in drug design:

  • The Pyridine-2-carboxylic Acid (Picolinic Acid) Core: This provides the essential vector for amide bond formation. When coupled with complex amine scaffolds (e.g., iminothiadiazine dioxides), it forms a stable amide linkage that serves as the backbone of the therapeutic agent.

  • 3-Fluoro Substitution: Fluorine is strategically placed ortho to the carboxylic acid to exert a strong inductive electron-withdrawing effect. This lowers the pKa of the picolinic acid, modulating the basicity of the adjacent pyridine nitrogen. Mechanistically, this reduces the susceptibility of the final drug candidate to cytochrome P450-mediated oxidative degradation. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor, potentially interacting with the target protein's backbone amides.

  • 5-Cyclopropyl Substitution: The cyclopropyl ring acts as a conformationally restricted bioisostere for ethyl or isopropyl groups. It provides necessary lipophilic bulk to occupy hydrophobic pockets within target active sites (such as the S3 pocket of BACE-1) while minimizing the entropic penalty upon binding. Crucially, it enhances the overall LogP of the molecule, facilitating Blood-Brain Barrier (BBB) penetration—a strict prerequisite for Alzheimer's disease therapeutics.

Physicochemical Profile

Understanding the baseline properties of the building block is essential for predicting its behavior during synthesis and purification [2].

PropertyValue
Chemical Name 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid
CAS Registry Number 1286776-52-0
Molecular Formula C 9​ H 8​ FNO 2​
Molecular Weight 181.16 g/mol
Physical State Solid / Powder
Predicted XLogP3 ~1.7
Key Structural Features Pyridine core, 5-cyclopropyl, 3-fluoro, 2-carboxylic acid

Therapeutic Application: BACE-1 Inhibition

The most prominent application of 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid is in the development of inhibitors for Beta-site APP Cleaving Enzyme 1 (BACE-1). BACE-1 is the primary aspartyl protease responsible for the cleavage of the Amyloid Precursor Protein (APP), a critical first step in the generation of Amyloid Beta (Aβ) peptides. The aggregation of Aβ peptides leads to the formation of senile plaques, a hallmark of Alzheimer's disease pathology [1].

By integrating this building block into an inhibitor's framework, researchers can achieve high-affinity binding that halts the amyloidogenic pathway upstream.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (Beta-secretase) APP->BACE1 Cleavage C99 C99 Fragment BACE1->C99 Gamma Gamma-secretase C99->Gamma Cleavage ABeta Amyloid Beta (Aβ) Peptides Gamma->ABeta Plaques Amyloid Plaques (Neurodegeneration) ABeta->Plaques Aggregation Inhibitor Novel BACE Inhibitor (5-Cyclopropyl-3-fluoro pyridine derivative) Inhibitor->BACE1 Inhibition

Fig 1: BACE-1 mediated amyloidogenic pathway and targeted inhibition by novel pyridine derivatives.

Experimental Protocol: Standardized Amide Coupling Workflow

To utilize 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid effectively, a robust amide coupling protocol is required. Because the 3-fluoro group withdraws electron density from the carbonyl, the acid can be slightly less reactive than un-substituted analogs. Therefore, the use of a highly efficient coupling reagent like HATU is recommended over standard EDC/HOBt systems.

Objective

Synthesize an advanced therapeutic intermediate via the amide bond formation between 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid and a primary/secondary amine core (e.g., an iminothiadiazine dioxide derivative).

Reagents & Materials
  • 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.05 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation and Activation:

    • Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

    • Action: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15–20 minutes.

    • Causality: DIPEA serves to deprotonate the carboxylic acid, facilitating its reaction with HATU to form the highly electrophilic OAt (7-azabenzotriazole) active ester. The 15-minute pre-activation ensures complete ester formation before the amine is introduced, preventing side reactions.

  • Coupling:

    • Action: Add the target amine (1.05 eq) to the activated mixture. Stir continuously at room temperature for 2 to 4 hours.

    • Action: Monitor the reaction progress via LC-MS or TLC (typically using a Hexanes/EtOAc gradient).

    • Causality: The amine acts as a nucleophile, attacking the OAt ester to form the stable amide bond. LC-MS monitoring is a critical self-validating step to confirm the disappearance of the active ester mass and the appearance of the desired product mass, ensuring the reaction is driven to completion.

  • Quench and Aqueous Workup:

    • Action: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Action: Wash the organic layer sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO 3​ (1x), and brine (1x).

    • Causality: The 5% LiCl wash is highly specific and field-proven for partitioning DMF out of the organic layer and into the aqueous phase. The NaHCO 3​ wash neutralizes and removes any unreacted acid and the acidic byproducts of HATU (HOAt).

  • Isolation and Purification:

    • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

    • Action: Purify the crude residue via flash column chromatography on silica gel to yield the pure coupled product.

References

  • Title: US9687494B2 - Iminothiadiazine dioxide compounds as BACE inhibitors, compositions, and their use Source: Google Patents URL
Application

Application Note: Advanced Purification Protocols for 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

Introduction and Mechanistic Rationale 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid is a highly functionalized N-heterocyclic building block frequently utilized in medicinal chemistry and drug development[1]. The pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid is a highly functionalized N-heterocyclic building block frequently utilized in medicinal chemistry and drug development[1]. The presence of a cyclopropyl group provides unique steric and metabolic stability profiles, while the 3-fluoro substituent modulates the electronic properties of the pyridine ring[2].

Purifying this compound presents specific physicochemical challenges. As a picolinic acid derivative, it is amphoteric (zwitterionic). However, the strongly electron-withdrawing 3-fluoro group significantly attenuates the basicity of the pyridine nitrogen and lowers the pKa of the adjacent 2-carboxylic acid[3]. Consequently, its isoelectric point (pI) is shifted lower than that of unsubstituted pyridine-2-carboxylic acid. Successful isolation from synthetic mixtures (such as post-ester hydrolysis or Suzuki cross-coupling workups) requires precise pH control to exploit its solubility minimum, followed by orthogonal polishing techniques like recrystallization or Reverse-Phase HPLC.

Physicochemical Profiling

Understanding the quantitative properties of the target molecule is the foundation of any self-validating purification system.

PropertyValue
IUPAC Name 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid
CAS Number 1286776-52-0
Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Predicted CLogP -2.442
Structural Class Aromatic Heterocyclic Carboxylic Acid

Data sourced from commercial building block registries[1].

Purification Decision Workflow

To ensure high-yield recovery, the purification strategy must be dictated by the crude mixture's composition. The following logic tree outlines the decision-making process for isolating the pure compound.

PurificationWorkflow Crude Crude 5-Cyclopropyl-3-fluoro- pyridine-2-carboxylic acid Analysis LC-MS & NMR Profiling Determine Impurity Profile Crude->Analysis Isoelectric Protocol 1: Isoelectric Precipitation (pH 2.0 - 2.5) Removes: Salts, Non-polar organics Analysis->Isoelectric High salt content / Aqueous basic mixture Recryst Protocol 2: Recrystallization (EtOH / H2O) Removes: Trace isomers, color Analysis->Recryst >85% Purity / Crystalline crude HPLC Protocol 3: Prep RP-HPLC (0.1% TFA in MeCN/H2O) Removes: Closely eluting impurities Analysis->HPLC Complex mixture / Isomeric impurities Isoelectric->Analysis Re-evaluate Purity Pure Purified Compound (>99%) Lyophilized & Verified Recryst->Pure HPLC->Pure

Decision tree for the purification of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Isoelectric Precipitation (Primary Recovery)

Causality: When synthesized via the saponification of a precursor ester, the compound exists as a highly water-soluble sodium salt. To isolate the free acid, the aqueous solution must be acidified. Because the 3-fluoro group withdraws electron density, the optimal precipitation of the neutral zwitterion occurs at a highly acidic pH (typically between 1.0 and 2.5)[3].

Step-by-Step Methodology:

  • Dissolution & Washing: If the crude is a solid, dissolve it in 1.0 M NaOH (approx. 10 mL/g of crude). Transfer to a separatory funnel and wash the aqueous layer twice with Ethyl Acetate (EtOAc) to extract non-polar organic impurities (e.g., unreacted halides or boronic acids).

  • Thermal Control: Transfer the aqueous layer to a round-bottom flask and cool to 0–5 °C using an ice-water bath. Cooling is critical to reduce the solubility of the free acid and maximize precipitation yield.

  • Acidification: While stirring vigorously, add 2.0 M HCl dropwise. Continuously monitor the pH using a calibrated pH meter or high-resolution pH paper.

  • Precipitation: Stop the addition when the pH reaches 2.0–2.5. A dense white to off-white precipitate of 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid will form[3].

  • Maturation: Allow the suspension to stir at 0 °C for 30–45 minutes to encourage crystal growth and prevent oiling out.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold deionized water to remove residual NaCl.

  • Drying: Dry the solid under a high vacuum at 40 °C for 12 hours.

Protocol 2: Solvent-Antisolvent Recrystallization (Polishing)

Causality: If the isoelectric precipitation yields a product with >85% purity but contains trace colorants or structural isomers, recrystallization is the thermodynamically favored method for bulk purification. The compound's polar nature makes it highly soluble in hot alcohols but insoluble in water.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimal amount of boiling Ethanol (EtOH) until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a rapid hot gravity filtration.

  • Antisolvent Addition: Keep the solution near boiling and add hot deionized water (the antisolvent) dropwise until the solution becomes faintly turbid (cloud point).

  • Clearing: Add 1–2 drops of boiling EtOH just until the turbidity clears.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 4 hours.

  • Harvesting: Filter the resulting crystals under vacuum, wash with ice-cold 10% EtOH in water, and dry in a vacuum desiccator.

Protocol 3: Preparative Reverse-Phase HPLC (Ultra-High Purity)

Causality: For drug-development applications requiring >99.5% purity, chromatographic resolution is mandatory. Because the carboxylic acid will ionize in neutral water (causing peak tailing and poor retention), an acidic modifier (0.1% TFA) is added to the mobile phase to keep the molecule protonated and improve interaction with the hydrophobic C18 stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude compound in a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a Preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor absorbance at 254 nm and 280 nm. The fluorinated pyridine ring provides strong UV chromophores.

  • Recovery: Pool the fractions containing the target peak (verified by LC-MS).

  • Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) for 24–48 hours to remove the water, acetonitrile, and volatile TFA, yielding the ultra-pure compound as a fluffy white powder.

References

  • Chembeez. tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate, 95% & Associated Fluorinated Pyridines. Retrieved March 20, 2026, from [Link]

  • Schlosser, M., et al. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, ACS Publications. Retrieved March 20, 2026, from[Link]

Sources

Method

Application Note & Protocol Guide: In Vitro and In Vivo Evaluation of Therapeutics Derived from 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

Executive Summary 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (5-CFPA; CAS 1286776-52-0) is a highly specialized chemical building block utilized in the rational design of targeted small-molecule therapeutics. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (5-CFPA; CAS 1286776-52-0) is a highly specialized chemical building block utilized in the rational design of targeted small-molecule therapeutics. This application note outlines the scientific rationale for incorporating the 5-CFPA motif into drug scaffolds and provides a comprehensive, field-proven suite of in vitro and in vivo protocols for evaluating the resulting active pharmaceutical ingredients (APIs).

Structural Rationale & Causality in Drug Design

The selection of 5-CFPA as a core pharmacophore is driven by specific physicochemical and metabolic advantages:

  • Fluorine-Mediated Metabolic Stability: The introduction of the highly electronegative fluorine atom at the 3-position alters the local electron distribution, significantly reducing the basicity of the adjacent pyridine nitrogen. This modification improves membrane permeation and sterically shields the aromatic ring from cytochrome P450 (CYP450)-mediated oxidation, thereby extending the drug's half-life[1].

  • Cyclopropyl Lipophilicity & Target Fit: The 5-cyclopropyl group provides a compact, lipophilic domain that efficiently occupies hydrophobic pockets within target proteins (e.g., kinase hinge regions). Unlike linear alkyl chains, the cyclopropyl ring is highly resistant to metabolic cleavage and restricts rotational degrees of freedom, locking the molecule into a bioactive conformation[2].

  • Synthetic Versatility: The 2-carboxylic acid serves as an ideal synthetic handle for standard amide coupling (e.g., using HATU/DIPEA), allowing rapid generation of diverse inhibitor libraries.

G A 5-CFPA Building Block (CAS 1286776-52-0) B Amide Coupling (API Synthesis) A->B Synthesis C In Vitro TR-FRET (Target Engagement) B->C Potency Screen D In Vitro ADME (Microsomal Stability) B->D Stability Screen E In Vivo PK (Rodent Models) C->E IC50 < 10nM D->E CL_int < 15 µL/min/mg F In Vivo Efficacy (Xenograft Models) E->F F% > 50%

Workflow from 5-CFPA synthesis to in vivo efficacy validation.

In Vitro Evaluation Protocols

Protocol A: Biochemical Target Engagement (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-delay measurement eliminates interference from compound auto-fluorescence—a common issue with highly conjugated pyridine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dilution: Serially dilute the 5-CFPA derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of compound to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Protein Incubation: Add 5 µL of the target protein (e.g., tagged kinase) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of the fluorophore-labeled tracer and Europium-labeled antibody mix.

  • Detection: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission: 665 nm and 620 nm).

  • System Validation (QC): Include a known reference inhibitor as a positive control and 100% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only validated if Z′≥0.5 .

Protocol B: In Vitro ADME - Human Liver Microsomal (HLM) Stability

Causality: The 3-fluoro and 5-cyclopropyl motifs are specifically designed to evade hepatic metabolism. HLMs contain the highest concentration of CYP450 enzymes, making this the most direct assay to validate the structural rationale and predict in vivo clearance[3].

Step-by-Step Methodology:

  • Incubation Mixture: Combine 0.5 mg/mL pooled human liver microsomes (mixed gender) with 1 µM of the 5-CFPA derivative in 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2[4].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation (QC): Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. The assay is valid only if the reference compounds fall within their historical intrinsic clearance ( CLint​ ) ranges.

G Substrate 5-CFPA Derivative CYP450 Hepatic CYP450 Enzymes Substrate->CYP450 Binding Metabolite Oxidized Metabolite (Rapid Clearance) CYP450->Metabolite Blocked by 3-Fluoro Stable Stable Parent Drug (Prolonged Half-life) CYP450->Stable Metabolic Evasion

Mechanism of CYP450 metabolic evasion mediated by the 3-fluoro substitution.

In Vivo Evaluation Protocols

Protocol C: Pharmacokinetics (PK) in Rodent Models

Causality: In vitro stability must be translated to in vivo exposure. Both Intravenous (IV) and Per Os (PO, oral) dosing arms are mandatory to calculate the absolute oral bioavailability (%F), proving that the compound can survive first-pass metabolism.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) overnight prior to oral dosing. IV groups may remain fed.

  • Formulation: Formulate the 5-CFPA derivative in a bio-compatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete solubility.

  • Dosing: Administer 1 mg/kg via IV bolus (tail vein) and 5 mg/kg via oral gavage.

  • Blood Collection: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS bioanalysis.

  • System Validation (QC): Bioanalytical calibration curves must demonstrate an R2>0.99 . Quality Control (QC) plasma samples spiked with known concentrations must back-calculate within ±15% of nominal values.

Protocol D: In Vivo Efficacy (Xenograft Model)

Causality: Demonstrates that the optimized PK profile allows the 5-CFPA derivative to penetrate the tumor microenvironment and exert a sustained pharmacodynamic (PD) effect.

Step-by-Step Methodology:

  • Cell Inoculation: Subcutaneously inject 5×106 target cancer cells (suspended 1:1 in Matrigel) into the right flank of athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle control and treatment groups (n=8/group).

  • Treatment: Dose the 5-CFPA derivative orally once daily (QD) for 21 days.

  • Measurement: Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly.

  • System Validation (QC): The vehicle-treated control group must show exponential tumor growth to validate the model's viability. A body weight loss of >20% in the treatment group indicates unacceptable toxicity, requiring protocol termination.

Quantitative Data Summaries

Table 1: Comparative In Vitro ADME Profile Demonstrating the impact of the 5-CFPA structural motifs compared to a non-fluorinated, non-cyclopropyl baseline.

ParameterBaseline Pyridine Analog5-CFPA DerivativeAssay Validation Threshold
TR-FRET IC50 (nM) 45.2 ± 3.12.4 ± 0.5< 10.0 nM
HLM CLint​ (µL/min/mg) 85.412.1< 15.0 µL/min/mg
Kinetic Solubility (µM) 10> 100> 50 µM
Caco-2 Permeability ( Papp​ ) 1.2×10−6 cm/s 18.5×10−6 cm/s> 10×10−6 cm/s

Table 2: In Vivo Pharmacokinetic Parameters (Rat, 5 mg/kg PO)

PK ParameterValueInterpretation
Cmax​ (ng/mL) 1,450Excellent maximum plasma concentration.
Tmax​ (h) 1.5Rapid oral absorption.
AUC0−inf​ (h*ng/mL) 8,200High systemic exposure over time.
t1/2​ (h) 6.2Prolonged half-life supporting QD dosing.
Bioavailability (%F) 68%Strong resistance to first-pass metabolism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (also known as 5-cyclopropyl-3-fluoropicolinic acid). This highly functionalized pyridine building block is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (also known as 5-cyclopropyl-3-fluoropicolinic acid). This highly functionalized pyridine building block is a critical intermediate in the development of BACE-1 inhibitors for Alzheimer's disease[1] and USP30 inhibitors for mitochondrial dysfunction.

Synthesizing this molecule presents a unique triad of chemoselectivity challenges: the instability of cyclopropylboronic species, the hyper-electrophilicity of the 3-fluoro position, and the thermal lability of the picolinic acid moiety. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure synthetic success.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding massive amounts of unreacted starting material and protodeboronation byproducts?

The Causality: Cyclopropylboronic acid is notoriously unstable under the aqueous basic conditions required for Suzuki-Miyaura couplings. At elevated temperatures, the basic hydrolysis of the C–B bond (protodeboronation) outpaces the transmetalation step of the catalytic cycle, releasing cyclopropane gas and destroying your reagent[2]. Furthermore, if you are attempting to couple the free 5-bromo-3-fluoropicolinic acid, the carboxylic acid moiety can coordinate with the palladium catalyst (poisoning it) and consume the base, further stalling transmetalation. The Solution:

  • Protect the acid: Always convert the picolinic acid to a methyl ester prior to coupling.

  • Switch Boron Sources: Replace cyclopropylboronic acid with potassium cyclopropyltrifluoroborate . Trifluoroborates are robust, slowly hydrolyze in situ to provide a steady, low concentration of the active boronic acid, and drastically suppress protodeboronation[3].

  • Optimize the Catalyst: Use a bidentate ligand-based catalyst like Pd(dppf)Cl2​ which accelerates reductive elimination and transmetalation.

Q2: During ester hydrolysis, my LC-MS shows a major byproduct with a mass shift of -19 Da + 17 Da. What is happening?

The Causality: You are observing Nucleophilic Aromatic Substitution (S N​ Ar) defluorination . The fluorine atom at the C3 position is highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent C2-carbonyl group[4]. If you use harsh basic conditions (e.g., NaOH or KOH at reflux) to hydrolyze the ester, the hydroxide ion will attack the C3 position, displacing the fluoride ion to form 5-cyclopropyl-3-hydroxypicolinic acid. The Solution: Hydrolysis must be performed under strictly mild conditions. Use LiOH in a THF/Water mixture at room temperature . The lower kinetic energy prevents the system from reaching the activation energy required for S N​ Ar, while still allowing the highly electrophilic ester carbonyl to be saponified.

Q3: The final product degrades into a non-polar spot on TLC during drying or workup. How do I prevent this?

The Causality: Picolinic acids (pyridine-2-carboxylic acids) are uniquely susceptible to thermal decarboxylation . The mechanism proceeds via a zwitterionic ylide intermediate. The strongly electron-withdrawing fluorine at C3 further stabilizes this intermediate, drastically lowering the activation energy for CO2​ loss. The Solution: Never expose the free acid to temperatures exceeding 40°C. During the final acidic workup, extract with ethyl acetate at ambient temperature and concentrate under high vacuum with a cold water bath.

Part 2: Quantitative Data & Condition Optimization

To illustrate the impact of reaction conditions on the Suzuki-Miyaura coupling step, the following table summarizes the optimization data for converting methyl 5-bromo-3-fluoropicolinate to the cyclopropyl intermediate.

Boron SourceCatalyst SystemBase / SolventTemp (°C)Yield (%)Protodeboronation (%)
c-Pr-B(OH) 2​ (1.5 eq) Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane-H 2​ O10022%>70%
c-Pr-B(OH) 2​ (2.0 eq) Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Toluene-H 2​ O9045%40%
c-Pr-BF 3​ K (1.3 eq) Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Toluene-H 2​ O 90 88% <5%
c-Pr-BF 3​ K (1.3 eq)RuPhos Pd G3 (2 mol%) Cs2​CO3​ / Toluene-H 2​ O8091%<2%

Conclusion: Potassium cyclopropyltrifluoroborate combined with Pd(dppf)Cl2​ or RuPhos Pd G3 provides the highest thermodynamic stability and transmetalation efficiency.

Part 3: Self-Validating Experimental Protocols

Step 1: Esterification of 5-Bromo-3-fluoropicolinic acid
  • Reaction: Suspend 5-bromo-3-fluoropicolinic acid (10.0 g, 45.4 mmol) in anhydrous methanol (100 mL). Carefully add concentrated H2​SO4​ (2.5 mL) dropwise at 0°C.

  • Heating: Reflux the mixture at 70°C for 12 hours.

  • Workup: Concentrate the methanol in vacuo. Neutralize the residue with saturated aqueous NaHCO3​ to pH 8 and extract with EtOAc (3 x 50 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Check: LC-MS must show [M+H]+=234.0/236.0 (bromine isotope pattern). TLC (Hexanes/EtOAc 3:1) should show a single spot at Rf​=0.6 .

Step 2: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk flask, combine methyl 5-bromo-3-fluoropicolinate (8.0 g, 34.2 mmol), potassium cyclopropyltrifluoroborate (6.58 g, 44.5 mmol), K3​PO4​ (18.1 g, 85.5 mmol), and Pd(dppf)Cl2​ (1.25 g, 1.71 mmol).

  • Degassing: Add a degassed mixture of Toluene/ H2​O (10:1, 110 mL). Purge the system with nitrogen for 15 minutes.

  • Reaction: Heat the mixture at 90°C for 4 hours.

  • Validation Check: Sample the organic layer. LC-MS must show complete consumption of the starting material and a new peak at [M+H]+=196.1 . If unreacted bromide remains, do not increase temperature; add 0.5 eq more of the trifluoroborate salt.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography to yield methyl 5-cyclopropyl-3-fluoropicolinate.

Step 3: Mild Saponification
  • Reaction: Dissolve methyl 5-cyclopropyl-3-fluoropicolinate (5.0 g, 25.6 mmol) in THF (40 mL). Add a solution of LiOH monohydrate (1.61 g, 38.4 mmol) in H2​O (20 mL).

  • Stirring: Stir strictly at room temperature (20-25°C) for 2 hours.

  • Validation Check: LC-MS must show [M+H]+=182.1 . Critically, verify the absence of m/z=180.1 (which would indicate S N​ Ar defluorination).

  • Workup: Remove THF in vacuo at 30°C. Acidify the aqueous layer with 1M HCl to pH 3 at 0°C. The product will precipitate. Filter and dry under high vacuum at room temperature.

Part 4: Reaction Pathway & Pitfall Visualization

SynthesisPathway SM 5-Bromo-3-fluoropicolinic acid (Starting Material) Ester Methyl 5-bromo-3-fluoropicolinate (Protected Intermediate) SM->Ester MeOH, H2SO4 (Esterification) Coupled Methyl 5-cyclopropyl-3-fluoropicolinate (Suzuki Product) Ester->Coupled c-Pr-BF3K, Pd(dppf)Cl2 K3PO4, 90°C Side1 Protodeboronation (Boronic Acid Degradation) Ester->Side1 Poor Catalyst/Ligand Product 5-Cyclopropyl-3-fluoropicolinic acid (Target Molecule) Coupled->Product LiOH, THF/H2O, RT (Hydrolysis) Side2 SNAr Defluorination (Hydroxide Attack at C3) Coupled->Side2 Harsh Base (NaOH, Reflux) Side3 Decarboxylation (Thermal Degradation) Product->Side3 High Heat (>40°C)

Synthetic workflow for 5-cyclopropyl-3-fluoropicolinic acid detailing intermediates and pitfalls.

References

  • Iminothiadiazine dioxide compounds as BACE inhibitors, compositions, and their use. Google Patents (US9687494B2).
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central (PMC). Available at:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at:[Link]

Sources

Optimization

Side reactions and byproduct formation in 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid synthesis

Technical Support Center: Synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Cyclopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, minimize side reactions, and optimize your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid?

A1: The most prevalent and scalable approach is a Directed ortho-Metalation (DoM) strategy.[1] This typically involves the deprotonation of a 5-cyclopropyl-3-fluoropyridine precursor at the C2 position using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with carbon dioxide (CO₂) to form the desired carboxylic acid. The fluorine atom at the 3-position is a moderate directing group, but the ortho C2 proton is activated, facilitating regioselective deprotonation.[2]

Q2: Why are low temperatures, such as -78 °C, critical for the lithiation step?

A2: Low temperatures are crucial for several reasons. Firstly, they ensure the kinetic stability of the highly reactive aryllithium intermediate, preventing decomposition or unwanted side reactions.[3] Secondly, many organolithium bases, like n-BuLi or LDA, can undergo side reactions with the pyridine ring, such as nucleophilic addition, especially at higher temperatures.[4] Maintaining a temperature of -78 °C (typically achieved with a dry ice/acetone bath) maximizes the rate of the desired deprotonation while minimizing these competing pathways.

Q3: What are the key safety considerations for this synthesis?

A3: The primary hazards involve the use of pyrophoric and highly reactive organolithium reagents (e.g., n-butyllithium, s-butyllithium) and the handling of cryogenic baths.

  • Organolithiums: These reagents can ignite spontaneously upon contact with air or moisture. All manipulations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

  • Cryogenic Baths: Liquid nitrogen and dry ice/acetone baths pose risks of severe burns. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, is mandatory.

  • Quenching: The reaction quench must be performed carefully, especially when destroying excess organolithium reagent, as it is highly exothermic.

Troubleshooting Guide: Side Reactions & Byproduct Formation

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of Carboxylic Acid with Significant Recovery of Starting Material.
  • Potential Cause 1: Incomplete Deprotonation (Lithiation). The efficiency of the deprotonation step is paramount. Insufficient base, poor quality of the base, or suboptimal reaction time can lead to incomplete conversion.

  • Solution 1:

    • Verify Base Titer: The molarity of commercially available organolithium reagents can decrease over time. It is best practice to titrate the n-BuLi or LDA solution before use to determine its exact concentration.

    • Increase Base Equivalents: Empirically test increasing the equivalents of the lithium base from, for example, 1.1 eq. to 1.3-1.5 eq.

    • Extend Reaction Time: Allow the lithiation to stir for a sufficient duration at -78 °C (e.g., 1-2 hours) to ensure complete formation of the aryllithium intermediate. Reaction progress can be monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.

  • Potential Cause 2: Inefficient Carboxylation. The reaction with CO₂ can be inefficient if not performed correctly.

  • Solution 2:

    • Use High-Purity CO₂: Ensure the carbon dioxide source is dry. Passing CO₂ gas through a drying tube (e.g., filled with Drierite) is recommended.

    • Optimize Quench Method: Instead of bubbling CO₂ gas through the solution (which can be inefficient), a more reliable method is to pour the cold (-78 °C) aryllithium solution via a cannula onto a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. This provides a large surface area and an excess of CO₂.

Problem 2: Formation of a Significant De-fluorinated Byproduct (5-Cyclopropylpyridine-2-carboxylic acid).
  • Potential Cause: Defluorination. The C-F bond on the pyridine ring can be susceptible to cleavage, a process known as defluorination.[5][6] This can occur if the aryllithium intermediate is unstable or if the reaction temperature rises prematurely.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the lithiation and before the CO₂ quench. Use a calibrated low-temperature thermometer.

    • Choice of Base: While n-BuLi is common, consider using Lithium diisopropylamide (LDA). LDA is a non-nucleophilic, sterically hindered base that is often more selective for deprotonation and can reduce the risk of side reactions compared to alkyllithiums.[7]

Problem 3: Observation of Isomeric Byproducts.
  • Potential Cause: Non-regioselective Lithiation. While the C2 position is favored, deprotonation at other positions (e.g., C4 or C6) can occur, leading to a mixture of carboxylated isomers. This is more likely if the directing effect of the fluorine is not sufficiently strong or if reaction conditions are not optimal.

  • Solution:

    • Use a Directing Group Additive: The addition of N,N,N',N'-Tetramethylethylenediamine (TMEDA) can enhance the regioselectivity of lithiation. TMEDA chelates the lithium ion, increasing the basicity of the organolithium reagent and directing it more effectively to the desired ortho position.[2]

    • Confirm Precursor Purity: Ensure the starting 5-cyclopropyl-3-fluoropyridine is isomerically pure.

Problem 4: Ring-Opening of the Cyclopropyl Group.
  • Potential Cause: Instability of the Cyclopropyl Ring. Cyclopropyl groups are strained rings and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong bases or if a carbocationic intermediate forms.[8] However, the cyclopropyl group is generally stable under the strongly basic, low-temperature conditions of a directed lithiation.[9][10] This side reaction is less common but possible if reaction temperatures are not controlled.

  • Solution:

    • Maintain Low Temperature: As with other side reactions, strict adherence to low-temperature conditions (-78 °C) is the best preventative measure.

    • Rapid Quenching: Once the lithiation is complete, proceed to the carboxylation step without undue delay to minimize the lifetime of the reactive intermediate.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway and the key side reactions that can lead to byproduct formation.

Synthesis_Pathway Start 5-Cyclopropyl- 3-fluoropyridine Intermediate 2-Lithio-5-cyclopropyl- 3-fluoropyridine Start->Intermediate 1. LDA or n-BuLi -78 °C, THF Isomer Isomeric Byproduct Start->Isomer Non-regioselective lithiation (e.g., at C4) Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product 5-Cyclopropyl-3-fluoro- pyridine-2-carboxylic acid Intermediate->Product 2. CO₂ (dry ice) 3. H₃O⁺ workup Defluorinated Defluorinated Byproduct Intermediate->Defluorinated Premature warming or unstable intermediate

Caption: Main reaction and potential side reaction pathways.

Data Summary: Common Byproducts

Byproduct NameStructureCommon CauseRecommended Analytical Method
5-Cyclopropylpyridine-2-carboxylic acid5-Cyclopropyl-2-COOH PyridineDefluorination during lithiationLC-MS (Loss of 18 Da vs product), ¹H NMR (absence of F-coupling)
5-Cyclopropyl-3-fluoropyridineStarting MaterialIncomplete lithiation or carboxylationGC-MS, LC-MS, TLC
4-carboxy-5-cyclopropyl-3-fluoropyridineIsomerNon-regioselective lithiationLC-MS (Same mass, different retention time), ¹H & ¹⁹F NMR

Experimental Protocols

Protocol 1: Titration of n-Butyllithium

Objective: To accurately determine the molarity of an n-BuLi solution.

Materials:

  • N,N-Diphenylacetic acid (dried)

  • Anhydrous THF

  • n-Butyllithium solution (in hexanes)

  • 1,10-Phenanthroline (indicator)

  • Anhydrous syringes and needles

  • Oven-dried glassware under inert atmosphere

Procedure:

  • Weigh accurately ~212 mg (1.0 mmol) of N,N-diphenylacetic acid into an oven-dried 50 mL flask equipped with a stir bar.

  • Purge the flask with argon and add 10 mL of anhydrous THF to dissolve the acid.

  • Add a crystal (~1 mg) of 1,10-phenanthroline. The solution will be colorless.

  • Slowly add the n-BuLi solution dropwise from a 1 mL syringe.

  • The endpoint is reached upon the first appearance of a persistent faint pink or reddish-brown color, indicating all the acid has been consumed and a slight excess of n-BuLi is present.

  • Record the volume of n-BuLi added.

  • Calculate the molarity: Molarity (M) = Moles of Acid / Volume of n-BuLi (L)

Protocol 2: Synthesis via Directed ortho-Metalation

Objective: To synthesize 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid.

Materials:

  • 5-Cyclopropyl-3-fluoropyridine

  • Lithium diisopropylamide (LDA) or titrated n-BuLi

  • Anhydrous THF

  • Dry Ice (CO₂)

  • 1 M HCl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under an argon atmosphere, equipped with a stir bar, a low-temperature thermometer, and a rubber septum.

  • Add 5-cyclopropyl-3-fluoropyridine (1.0 eq.) to the flask and dissolve in anhydrous THF (~0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA or n-BuLi (1.2 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1.5 hours.

  • In a separate flask, add a large excess of freshly crushed dry ice and suspend it in a small amount of anhydrous THF with vigorous stirring.

  • Transfer the cold aryllithium solution from the reaction flask to the dry ice slurry via a cooled cannula.

  • Allow the mixture to slowly warm to room temperature overnight with continued stirring.

  • Quench the reaction by adding water. Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography as needed.

References

  • Marsais, F., Granger, P., & Queguiner, G. (1981). Synthesis and structural study of 2,5-dihydropyridines. Competitive metalation of 2-fluoropyridine. The Journal of Organic Chemistry. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • Psaier, T., & Podlech, J. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]

  • Myers, A. Directed ortho Metalation. Harvard University Chemistry Department. [Link]

  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Link]

  • MDPI. Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. [Link]

  • Knochel, P. (2009). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Link]

  • OSTI.gov. Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Dalton Transactions. The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes. [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • MDPI. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • Quora. Why is cyclopropyl methyl carbocation exceptionally stable? [Link]

  • RSC Publishing. Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

  • PrepChem.com. Synthesis of 5-chloropyridine-2-carboxylic acid. [Link]

  • ResearchGate. (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Google Patents.
  • Cardiff University. Reactions of organolithium reagents with quinazoline derivatives. [Link]

  • Chemistry LibreTexts. Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]

  • Organic Chemistry Data. A. Organolithium Reagents. [Link]

  • PMC. Elimination of Fluorination: The Influence of Fluorine-Free Electrolytes on the Performance of LiNi1/3Mn1/3Co1/3O2/Silicon–Graphite Li-Ion Battery Cells. [Link]

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. [Link]

  • ResearchGate. Development of Fluoride-Ion Primary Batteries: The Electrochemical Defluorination of CF x. [Link]

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • ACS Publications. Development of Fluoride-Ion Primary Batteries: The Electrochemical Defluorination of CFx. [Link]

  • Dalton Transactions. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link]

  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid Derivatization

Welcome to the Technical Support Center for the derivatization of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful synthesis of amide and ester derivatives of this valuable building block.

The unique substitution pattern of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, featuring an electron-withdrawing fluorine atom and a sterically demanding cyclopropyl group, presents specific challenges and opportunities in its derivatization. This guide will provide a comprehensive overview of the key considerations for successful amide and ester bond formation.

I. Understanding the Reactivity of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

The reactivity of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid in derivatization reactions is primarily influenced by the electronic and steric effects of its substituents.

  • Electronic Effects: The fluorine atom at the 3-position is strongly electron-withdrawing, which has a dual effect. It increases the acidity of the carboxylic acid, making it more reactive towards activation. However, it also deactivates the pyridine ring towards certain electrophilic aromatic substitutions, which can be beneficial in preventing unwanted side reactions. The pyridine nitrogen itself is a basic site, but its nucleophilicity is somewhat attenuated by the adjacent electron-withdrawing fluorine.

  • Steric Effects: The cyclopropyl group at the 5-position and the carboxylic acid at the 2-position create a sterically hindered environment around the reaction center. This steric hindrance can impact the approach of bulky reagents and nucleophiles, potentially requiring more forcing reaction conditions or the use of less sterically demanding reagents.

II. Amide Bond Formation: FAQs and Troubleshooting

Amide bond formation is a crucial transformation for this molecule. Below are common questions and troubleshooting tips to address challenges you may encounter.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: What are the recommended starting conditions for the amide coupling of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid?

A1: For a robust starting point, we recommend using a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high efficiency, especially with potentially less reactive amines or sterically hindered carboxylic acids.[1][2][3]

A recommended starting protocol is as follows:

  • Dissolve 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 eq) and the desired amine (1.1-1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq).

  • Add HATU (1.1-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

Q2: I am observing low to no product formation. What are the likely causes and how can I improve the yield?

A2: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Carboxylic Acid Activation: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Water can hydrolyze the activated intermediate.[4] Consider switching to a more potent coupling reagent if you suspect incomplete activation.

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient or sterically hindered amine, you may need to increase the reaction temperature or extend the reaction time. Adding a stronger, non-nucleophilic base can also help to fully deprotonate the amine.

  • Steric Hindrance: The cyclopropyl group may hinder the approach of the amine. Using a less sterically bulky amine or a smaller coupling reagent might be beneficial.

  • Suboptimal Base: The choice and amount of base are critical. Insufficient base will result in protonation of the amine, rendering it non-nucleophilic. An excess of a nucleophilic base could compete with your desired amine. DIPEA is a good first choice.

Q3: I am seeing the formation of an unexpected side product. What could it be?

A3: A common side reaction, especially when using carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is the formation of an N-acylurea byproduct. This occurs when the activated carboxylic acid rearranges before reacting with the amine. To mitigate this, the addition of an auxiliary nucleophile like HOBt (1-Hydroxybenzotriazole) or Oxyma is highly recommended.[4]

Another potential side reaction, particularly if using thionyl chloride to form the acid chloride, is chlorination of the pyridine ring. This has been observed with other pyridine-2-carboxylic acids.

Troubleshooting Guide: Amide Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Use a fresh, high-purity coupling reagent. Consider a more powerful reagent like HATU.
Low nucleophilicity of the amine.Increase reaction temperature, prolong reaction time, or use a stronger non-nucleophilic base.
Steric hindrance from the cyclopropyl group.Use a less sterically hindered amine or coupling reagent.
Presence of moisture.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of N-acylurea Side Product (with EDC) Rearrangement of the O-acylisourea intermediate.Add HOBt or Oxyma to the reaction mixture to form a more stable active ester.[4]
Difficult Purification Co-elution of product with byproducts (e.g., urea from coupling reagent).If using EDC, perform an acidic workup to remove the water-soluble urea byproduct. For other reagents, optimize column chromatography conditions (e.g., different solvent systems or stationary phases).
Residual starting materials.Ensure the reaction goes to completion by monitoring with TLC/LC-MS. Adjust stoichiometry if necessary.
Experimental Protocol: Amide Synthesis using HATU

Amide_Synthesis_Workflow A 1. Reagent Preparation - Dissolve carboxylic acid (1 eq) and amine (1.1 eq) in anhydrous DMF. B 2. Base Addition - Add DIPEA (2.5 eq) and stir. A->B C 3. Activation - Cool to 0°C. - Add HATU (1.1 eq) portion-wise. B->C D 4. Reaction - Warm to RT. - Stir for 2-16 h, monitor by TLC/LC-MS. C->D E 5. Work-up - Quench with water. - Extract with an organic solvent (e.g., EtOAc). D->E F 6. Purification - Wash organic layer with brine. - Dry over Na2SO4, filter, and concentrate. - Purify by column chromatography. E->F

III. Ester Bond Formation: FAQs and Troubleshooting

Esterification of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid can be achieved through several methods, each with its own advantages and challenges.

Frequently Asked Questions (FAQs) - Esterification

Q1: What is a reliable method for the esterification of this sterically hindered carboxylic acid?

A1: For sterically hindered substrates, a classic Fischer-Speier esterification using a large excess of the alcohol as the solvent and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is a cost-effective and often successful method.[5][6][7][8] The equilibrium is driven towards the product by the large excess of the alcohol and/or removal of water.

Q2: My Fischer esterification is not going to completion. How can I improve the conversion?

A2: To drive the equilibrium towards the ester product, you can:

  • Increase the excess of alcohol: Using the alcohol as the solvent is the most common approach.

  • Remove water: Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Alternatively, adding molecular sieves to the reaction mixture can also be effective.

  • Increase catalyst loading or use a stronger acid catalyst: This can increase the rate of reaction.

Q3: Are there milder alternatives to Fischer esterification?

A3: Yes, several milder methods can be employed, which are particularly useful if your substrate is sensitive to strong acids and high temperatures.

  • Carbodiimide-mediated esterification: Using reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine) is a very effective method for esterification at room temperature.[9]

  • Yamaguchi Esterification: This method is particularly effective for the synthesis of sterically hindered esters and involves the use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of DMAP.[10]

Troubleshooting Guide: Esterification
Problem Potential Cause Suggested Solution
Low or No Product Yield (Fischer Esterification) Reaction has not reached equilibrium or the equilibrium is unfavorable.Use a large excess of the alcohol, remove water using a Dean-Stark trap or molecular sieves, increase reaction time or temperature.
Insufficient acid catalyst.Increase the amount of acid catalyst.
Low or No Product Yield (Carbodiimide Method) Inactive reagents or presence of moisture.Use fresh, anhydrous reagents and solvents.
Steric hindrance preventing alcohol attack.Consider a less sterically hindered alcohol or switch to a more forcing method like Yamaguchi esterification.
Decomposition of Starting Material Reaction temperature is too high or acid is too strong.Use milder conditions (e.g., carbodiimide/DMAP method) or a less harsh acid catalyst.
Difficult Purification Removal of excess alcohol or acid catalyst.For Fischer esterification, remove excess alcohol under reduced pressure and neutralize the acid catalyst with a mild base during work-up. For carbodiimide methods, the urea byproduct can often be filtered off if DCC is used, or washed away if EDC is used.
Experimental Protocol: Fischer-Speier Esterification

Esterification_Workflow A 1. Reaction Setup - Dissolve carboxylic acid in excess alcohol. - Add catalytic H2SO4 or TsOH. B 2. Heating - Reflux the mixture. - Optionally, use a Dean-Stark trap to remove water. A->B C 3. Monitoring - Monitor reaction progress by TLC or LC-MS. B->C D 4. Work-up - Cool to RT. - Remove excess alcohol under reduced pressure. - Neutralize with a weak base (e.g., NaHCO3 solution). C->D E 5. Extraction & Purification - Extract with an organic solvent. - Wash with brine, dry, and concentrate. - Purify by distillation or column chromatography. D->E

IV. Data Summary and Reagent Selection

The choice of derivatization method will depend on the specific requirements of your synthesis, including the nature of the amine or alcohol, scale, and functional group tolerance.

Table 1: Comparison of Common Amide Coupling Reagents
Reagent Advantages Disadvantages When to Use
HATU/HBTU High reactivity, fast reaction times, low racemization.[1][11]Higher cost, can be moisture sensitive.For difficult couplings, sterically hindered substrates, or when minimizing racemization is critical.
EDC/HOBt Water-soluble byproducts (easy removal), relatively inexpensive.[4][12][13]Can lead to N-acylurea formation without an additive, slower than uronium reagents.For general-purpose amide synthesis, especially on a larger scale where cost and byproduct removal are important.
DCC Inexpensive, insoluble urea byproduct is easily filtered off.Byproduct can be difficult to remove completely from the product, potential for allergic reactions.Primarily for solution-phase synthesis where simple filtration is desired for byproduct removal.
Acid Chloride Highly reactive, drives reactions to completion.Harsh formation conditions (e.g., SOCl₂, oxalyl chloride) may not be compatible with sensitive functional groups. Potential for side reactions like chlorination of the pyridine ring.When other methods fail and the substrate is robust enough to withstand the harsh conditions.
Table 2: Comparison of Common Esterification Methods
Method Advantages Disadvantages When to Use
Fischer-Speier Inexpensive, scalable, uses simple reagents.[5][7][8]Requires high temperatures and strong acid, equilibrium-limited.For simple, robust substrates where harsh conditions are tolerated.
DCC/DMAP Mild conditions (room temperature), high yields.[9]DCC can be an allergen, byproduct removal can be tedious.For acid-sensitive substrates or when milder conditions are preferred.
Yamaguchi Excellent for sterically hindered substrates, high yields.[10]Reagent is more expensive, requires anhydrous conditions.For challenging esterifications with bulky alcohols or acids.

V. Mechanistic Insights

Understanding the reaction mechanisms is key to effective troubleshooting and optimization.

Amide_Coupling_Mechanism

VI. References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712–16723. [Link]

  • Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Esterification of pyridine carboxylic acids. Google Patents.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. [Link]

  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). PMC. [Link]

  • Method for purification of optically active -fluorocarboxylic acid esters. Google Patents.

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. [Link]

  • A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. AIR Unimi. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. PMC. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid Workflows

Welcome to the Technical Support Center. As application scientists, we frequently see researchers utilizing 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0)[1] as a core building block in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers utilizing 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0)[1] as a core building block in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators.

This highly functionalized scaffold presents unique synthetic challenges. The molecule possesses three distinct reactive domains: a C2-carboxylic acid, a C3-fluorine activated for Nucleophilic Aromatic Substitution (SNAr), and a C5-cyclopropyl group. Successfully navigating the functionalization of this building block requires a strict order of operations and an understanding of the underlying electronic effects.

Part 1: Workflow Logic & Causality

The most common point of failure when working with this building block is attempting the SNAr reaction before modifying the carboxylic acid.

The Causality: The C3 position of a pyridine ring is intrinsically the least activated site for nucleophilic attack. To achieve SNAr at C3, the reaction relies entirely on the electron-withdrawing nature of the adjacent C2-carbonyl group to stabilize the intermediate Meisenheimer complex. If you attempt an SNAr on the free carboxylic acid under basic conditions, the acid deprotonates to form a carboxylate anion. This anion is strongly electron-donating, completely deactivating the C3-fluorine and shutting down the reaction.

The Solution: You must perform the amide coupling (or esterification) first. The resulting amide/ester acts as a powerful electron-withdrawing group, activating the C3-fluorine for subsequent displacement.

Workflow A 5-Cyclopropyl-3-fluoropyridine- 2-carboxylic acid B Step 1: Amide Coupling (HATU, DIPEA, RT) A->B F Direct SNAr (Fails) A->F Carboxylate anion deactivates C3 C 3-Fluoro Picolinamide Intermediate B->C D Step 2: SNAr Reaction (Nucleophile, Base, Heat) C->D E Final Functionalized Product D->E

Caption: Logical workflow for functionalizing 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is my amide coupling yield low, and why am I seeing a byproduct with a mass of[M-44]?

Cause: 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid is a picolinic acid derivative. When picolinic acids are activated (e.g., converted to an active ester or acid chloride), they are highly susceptible to decarboxylation (loss of CO2​ , mass -44) via a cyclic ylide intermediate, especially at elevated temperatures[2]. Troubleshooting: Avoid harsh coupling reagents like SOCl2​ or prolonged heating. Use HATU with DIPEA at 0∘C to room temperature, and ensure the amine nucleophile is present during the activation step to trap the active ester immediately[3].

FAQ 2: My SNAr reaction is sluggish even after converting the acid to an amide. How can I drive it to completion?

Cause: While the C2-amide activates the C3-fluorine, steric hindrance from the C5-cyclopropyl group and the specific nature of your nucleophile can slow the rate-determining step (formation of the Meisenheimer complex). Troubleshooting: Switch from K2​CO3​ to Cs2​CO3​ to increase the solubility and reactivity of the nucleophile in polar aprotic solvents (DMF or NMP)[4]. Elevate the temperature to 80–100∘C .

Mechanism A 3-Fluoro Picolinamide B Nucleophilic Attack at C3 A->B C Meisenheimer Complex (Stabilized by C2-Amide & N1) B->C Rate-determining step D Fluoride Elimination C->D E C3-Substituted Product D->E

Caption: SNAr mechanism at the C3 position stabilized by the C2-amide and pyridine nitrogen.

FAQ 3: Is the C5-cyclopropyl group sensitive to the reaction conditions?

Cause: Cyclopropyl rings conjugated to electron-deficient aromatic systems are generally stable to basic SNAr conditions but can undergo acid-catalyzed ring-opening if exposed to strong aqueous acids during workup. Troubleshooting: Avoid using concentrated HCl during the quenching phase. Use mild buffers (e.g., saturated aqueous NH4​Cl or 5% aqueous LiCl ) to wash away DMF/NMP.

Part 3: Quantitative Data & Reagent Selection

To prevent decarboxylation during Step 1, reagent selection is critical. The table below summarizes the expected outcomes based on standard picolinic acid optimizations[2].

Coupling ReagentTemperatureAmine EquivalentsConversion to AmideDecarboxylation Byproduct
HATU / DIPEA 20∘C 1.5 eq>95% <2%
EDC / HOBt 20∘C 1.5 eq~75%~10%
T3P / Pyridine 80∘C 1.5 eq<40%>50%
SOCl2​ (to acid chloride) 60∘C 1.5 eq<20%>70%

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Amide Coupling (Avoiding Decarboxylation)

Adapted from optimized picolinic acid coupling methodologies[3].

  • Preparation: In an oven-dried flask under nitrogen, dissolve 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid (1.0 eq) and the target amine (1.2–1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Cool the mixture to 0∘C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation Step: Analyze the crude mixture via LC-MS. The desired amide will show the [M+H]+ peak. Look specifically for the [M−44+H]+ peak (decarboxylation). If the des-carboxy peak is absent or <2%, proceed to workup.

  • Workup: Quench the reaction with 5% aqueous LiCl solution (to remove DMF) and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: SNAr Functionalization of the C3-Fluorine

Adapted from standard fluoro-heterocycle displacement procedures[4].

  • Preparation: Dissolve the 3-fluoro picolinamide intermediate generated in Protocol A (1.0 eq) in anhydrous NMP or DMF (0.2 M).

  • Reagent Addition: Add the desired nucleophile (e.g., primary/secondary amine) (1.5 eq) and finely powdered Cs2​CO3​ (3.0 eq).

  • Heating: Heat the reaction mixture to 80–100∘C for 2–4 hours.

  • Self-Validation Step: Monitor the reaction via 19F -NMR or LC-MS. The complete disappearance of the characteristic fluorine signal (typically around -110 to -120 ppm) confirms that the Meisenheimer complex has successfully collapsed and the starting material is consumed.

  • Workup: Cool to room temperature. Dilute with saturated aqueous NH4​Cl (do not use strong acids to protect the cyclopropyl group) and extract with EtOAc. Purify via silica gel chromatography.

References

  • EnamineStore. "EN300-24210325 - 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid Product Details". Enamine.
  • ACS Publications. "Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides". The Journal of Organic Chemistry.
  • Google Patents. "WO2023064857A1 - Quinoline compounds as inhibitors of kras".
  • Google Patents. "WO2015025026A1 - Alkynyl alcohols and methods of use".

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 5-Cyclopropyl-3-fluoropyridine-2-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the formulation and dissolution of highly functionalized pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the formulation and dissolution of highly functionalized pyridine derivatives. While the parent scaffold, pyridine-2-carboxylic acid (picolinic acid), exhibits high aqueous solubility[1], the specific functionalization of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid drastically alters its physicochemical profile. The addition of a highly lipophilic cyclopropyl group overrides the inherent hydrophilicity of the core, pushing this molecule into the territory of poorly water-soluble drugs (BCS Class II or IV)[2].

This guide provides a mechanistic breakdown of these solubility bottlenecks and offers self-validating, field-proven protocols to ensure reliable experimental outcomes.

Part 1: Compound Profiling & Causality Analysis

To solve a solubility issue, we must first understand the molecular forces driving precipitation. Table 1 outlines the causality between the compound's structure and its macroscopic behavior.

Table 1: Physicochemical Properties & Solubility Predictors

Structural FeaturePhysicochemical ConsequenceImpact on Solubility
Pyridine-2-carboxylic acid core Zwitterionic potential; provides ionizable sites.While the parent core is water-soluble[1], zwitterionic interactions can lead to strong intermolecular hydrogen bonding, complicating neutral pH solubility.
5-Cyclopropyl group Drastically increases LogP (lipophilicity) and steric bulk.Drives hydrophobic aggregation in aqueous media; acts as the primary barrier to dissolution[2].
3-Fluoro substituent Inductive electron withdrawal.Lowers the pKa of the adjacent carboxylic acid, making it easier to deprotonate, but increases overall hydrophobicity.
Part 2: Strategic Workflow for Solubility Enhancement

Do not rely on trial and error. The method of solubility enhancement is heavily dictated by your downstream application—whether you are conducting in vitro high-throughput screening or preparing an in vivo aqueous formulation.

SolubilityWorkflow A 5-Cyclopropyl-3-fluoropyridine -2-carboxylic acid B Assess Target Application A->B C In Vitro Assays (High Throughput) B->C Cellular/Biochemical D In Vivo Dosing (Aqueous Formulation) B->D PK/PD Models E Co-Solvency (100% DMSO Stock) C->E Direct Dissolution F Alkaline Salt Formation (pH > 8.0) D->F 1st Line (Ionization) G Cyclodextrin Complexation (20% HP-β-CD) D->G 2nd Line (Encapsulation) H Micellar Solubilization (Tween 80 / PEG 400) D->H 3rd Line (Surfactants)

Strategic decision tree for solubility enhancement based on target application.

Part 3: Troubleshooting FAQs

Q1: Why does 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid precipitate immediately when diluted from a DMSO stock into standard PBS (pH 7.4)? A1: This is a classic case of solvent-shift precipitation. While DMSO perfectly solvates the lipophilic cyclopropyl group, shifting to an aqueous buffer drastically increases the dielectric constant of the medium. Even though the carboxylic acid is likely deprotonated at pH 7.4, the hydrophobic effect driven by the cyclopropyl and fluoro groups forces the molecules to aggregate to minimize contact with water. The sudden drop in solvent capacity causes rapid nucleation.

Q2: I need to dose this compound orally in rodents. What is the most reliable formulation strategy? A2: The most prevalent and efficient approach for weak acids is salt formation [3]. By raising the pH and forming a sodium or potassium salt, you introduce a formal negative charge that maximizes ion-dipole interactions with water, breaking the crystal lattice. If physiological pH must be strictly maintained, use a co-solvent matrix (e.g., 5% DMSO, 40% PEG400, 55% Water) to artificially lower the dielectric constant of the bulk fluid.

Q3: Can I use micronization to improve its solubility for an IV formulation? A3: No. Micronization (reducing particle size to increase surface area) significantly enhances the dissolution rate, but it does not change the absolute saturation solubility of the drug. It is an excellent strategy for oral suspensions, but for an IV formulation where a true, clear solution is mandatory to prevent embolism, you must rely on chemical modifications (salt formation) or complexation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation attempt must include a validation step to confirm that a true solution—not a colloidal suspension—has been achieved.

Protocol 1: In Situ Sodium Salt Formation for Aqueous Dosing

Causality: Transforming an acidic medicine into a salt form is the most efficient way to enhance solubility[3]. Deprotonating the carboxylic acid forces hydration and disrupts the hydrophobic aggregation driven by the cyclopropyl group.

  • Step 1: Weigh the required mass of the API into a sterile glass vial.

  • Step 2: Suspend the powder in 80% of the final target volume using Deionized (DI) water. (Note: It will remain a cloudy suspension).

  • Step 3: Under continuous magnetic stirring, add 1.05 molar equivalents of 1N NaOH dropwise.

  • Step 4: Monitor for clarity. The suspension will transition to a clear solution as the highly soluble sodium salt forms.

  • Step 5: Back-titrate the pH to 7.5–8.0 using 0.1N HCl if necessary, and top up to the final volume with DI water. Do not drop below pH 7.0.

  • Self-Validation Check: Centrifuge a 1 mL aliquot at 10,000 × g for 5 minutes. Inspect the bottom of the tube. If a white pellet is present, the compound has not fully dissolved. Analyze the supernatant via HPLC-UV to confirm the exact dissolved concentration.

Protocol 2: Host-Guest Complexation using HP-β-CD

Causality: When pH adjustment is physiologically incompatible, complexation is the next logical step. The lipophilic cyclopropyl group is encapsulated within the hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD), while the cyclodextrin's hydrophilic exterior ensures bulk aqueous solubility.

  • Step 1: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Phosphate Buffer (pH 7.4).

  • Step 2: Add the API powder to the cyclodextrin solution to achieve your target concentration.

  • Step 3: Subject the mixture to ultrasonication for 15 minutes, followed by orbital shaking at room temperature for 12–24 hours. (Causality: Complexation is a dynamic equilibrium process; sufficient time is required to reach maximum inclusion efficiency).

  • Step 4: Filter the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: The filtration step acts as a physical validation. If the filter clogs, complexation was incomplete. Quantify the filtrate via LC-MS against a standard curve prepared in DMSO to verify the final concentration.

Part 5: Empirical Formulation Matrices

If you are moving into preclinical in vivo models, use the following validated matrices to bypass extensive formulation development.

Table 2: Formulation Matrices for Preclinical Dosing

Formulation MatrixSolubilization MechanismRecommended Application
5% DMSO + 40% PEG400 + 55% Water Co-solvency; reduction of dielectric constant.IV or PO dosing in rodents. PEG400 prevents precipitation upon dilution in the bloodstream[3].
20% HP-β-CD in Saline Host-Guest inclusion complexation.IV dosing. Highly biocompatible and minimizes injection-site precipitation.
0.5% CMC + 0.1% Tween 80 Wetting and micellar suspension (Not a true solution).PO dosing for high-dose toxicity studies where absolute solubility cannot be achieved[2].
References
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS). Available at:[Link]

  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmacy and Biological Sciences (IJPBS). Available at:[Link]

  • Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid with other pyridine derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. Introduction: The Evolution of the Pyridine-2-Carboxylic Acid Scaffold In modern drug discovery, optimizing a lead c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.

Introduction: The Evolution of the Pyridine-2-Carboxylic Acid Scaffold

In modern drug discovery, optimizing a lead compound requires a delicate balancing act between lipophilicity, metabolic stability, and target binding affinity. The pyridine-2-carboxylic acid (picolinic acid) core is a historically privileged scaffold, serving as the foundation for numerous FDA-approved therapeutics and advanced clinical candidates, ranging from anti-tubercular agents to kinase and metalloenzyme inhibitors[1].

However, unsubstituted pyridine cores often suffer from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes and may lack the necessary steric bulk to fully occupy lipophilic binding pockets. To address these liabilities, structural biologists and medicinal chemists have developed highly functionalized derivatives. Among the most promising of these next-generation building blocks is 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0) [2].

This guide objectively compares the physicochemical and metabolic efficacy of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid against other standard pyridine derivatives, providing actionable experimental protocols and mechanistic insights for your lead optimization campaigns.

Mechanistic Rationale: Why This Specific Substitution Pattern?

To understand the efficacy of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, we must deconstruct the causality behind its specific structural modifications:

  • The Pyridine-2-Carboxylic Acid Core (The Anchor): This moiety acts as a powerful bidentate chelator. The adjacent nitrogen and carboxylic acid oxygen can coordinate tightly with metal ions (e.g., Zn2+ , Fe2+ ) in the active sites of metalloenzymes like KDM5B or matrix metalloproteinases[1]. Furthermore, it serves as a robust hydrogen-bond acceptor/donor network in kinase hinge-binding regions[3].

  • C3 Fluorination (The Shield): The introduction of a fluorine atom at the 3-position serves two critical functions. First, its strong inductive electron-withdrawing effect lowers the pKa​ of the adjacent carboxylic acid, altering the ionization state at physiological pH and often improving target residence time. Second, it sterically and electronically blocks CYP450-mediated oxidation at the electron-rich C3 position, significantly extending the molecule's half-life.

  • C5 Cyclopropylation (The Wedge): While linear alkyl chains increase lipophilicity, they introduce high conformational flexibility and are highly susceptible to terminal oxidation. The cyclopropyl group provides the lipophilicity (logP) of a propyl chain but with a rigid, constrained geometry[3]. This allows the molecule to precisely wedge into tight hydrophobic pockets without paying the entropic penalty of freezing a flexible chain upon binding.

G Ligand 5-CP-3-F-PA Core • C2 Carboxylate • C3 Fluorine • C5 Cyclopropyl Metal Metalloenzyme Active Site (Zn2+) Ligand->Metal Bidentate Chelation Pocket Lipophilic Binding Pocket Ligand->Pocket Steric Insertion Hbond H-Bond Donor Network Ligand->Hbond Electrostatic Interaction

Pharmacophore model illustrating the target interactions of the 5-CP-3-F-PA scaffold.

Comparative Efficacy Analysis

To objectively evaluate the performance of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, we must benchmark it against its structural predecessors. The table below synthesizes representative physicochemical and in vitro clearance data typical of these scaffolds when integrated into a standard drug-like amide molecule.

Table 1: Physicochemical and Metabolic Comparison of Pyridine Derivatives

Derivative ScaffoldMW ( g/mol )Predicted cLogPTPSA (Ų)HLM CLint​ (µL/min/mg)Primary Liability
Pyridine-2-carboxylic acid 123.110.8549.3> 85.0Rapid oxidation, low lipophilicity
5-Bromo-3-fluoropyridine-2-carboxylic acid 219.991.6249.345.2Halogen reactivity, sub-optimal target fit
5-Cyclopropylpyridine-2-carboxylic acid 163.171.9549.338.5C3 oxidation susceptibility
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid 181.162.1549.3< 12.0 Highly optimized profile

Data Interpretation: The synergistic effect of the C3-fluorine and C5-cyclopropyl groups results in a "best-of-both-worlds" profile. The molecule achieves an optimal cLogP (~2.15) for membrane permeability while maintaining a dramatically reduced intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) due to the dual blockade of primary metabolic hotspots.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include the necessary controls to prove causality and verify that the assay mechanics are functioning correctly before data is interpreted.

Protocol 1: High-Throughput Amide Coupling (HATU-Mediated)

Causality: The electron-withdrawing fluorine atom at C3 reduces the nucleophilicity of the intermediate carboxylate, making standard EDC/HOBt coupling inefficient and prone to competitive hydrolysis. HATU is explicitly chosen as a highly reactive uronium coupling agent to force the reaction forward.

Step-by-Step Workflow:

  • Preparation: In an inert atmosphere ( N2​ ), dissolve 1.0 eq of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (0.5 mmol) in anhydrous DMF (5 mL). Note: DMF is preferred over DCM to ensure complete solubility of the polar intermediates.

  • Activation: Add 1.2 eq of HATU (0.6 mmol) followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. The solution will transition to a pale yellow, indicating the formation of the active O-Atab ester.

  • Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 2 hours.

  • Validation & Workup: Monitor completion via LC-MS. Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 10 mL).

  • Self-Validation Check: The absence of the unreacted carboxylic acid mass peak in the LC-MS trace confirms that the HATU activation successfully overcame the deactivating effect of the C3 fluorine.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To definitively prove that the C3-F and C5-Cyclopropyl modifications improve metabolic stability, the compound must be subjected to CYP450-rich microsomes.

Step-by-Step Workflow:

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Incubation: Suspend pooled Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compounds (5-CP-3-F-PA derivative vs. unsubstituted picolinic acid derivative) to a final concentration of 1 µM. Keep DMSO concentration 0.1% to prevent CYP inhibition.

  • Control Implementation (Critical): Run a parallel assay using Verapamil (1 µM) as a high-clearance positive control. Causality: If Verapamil is not rapidly degraded ( CLint​ > 50 µL/min/mg), the microsomes are enzymatically dead, and the assay is invalid.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

G Start Base Scaffold: Pyridine-2-Carboxylic Acid F_Mod C3 Fluorination (Blocks CYP Oxidation) Start->F_Mod Cp_Mod C5 Cyclopropylation (Fills Hydrophobic Pocket) Start->Cp_Mod Coupling Amide Coupling (HATU/DIPEA) F_Mod->Coupling Cp_Mod->Coupling Screening HLM Stability & Target Binding Assays Coupling->Screening

Workflow for the synthesis and evaluation of functionalized pyridine-2-carboxylic acid derivatives.

Conclusion

For drug development professionals seeking to optimize lead compounds, transitioning from basic pyridine-2-carboxylic acid to 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid offers a mathematically and biologically sound upgrade. The strategic placement of the fluorine atom mitigates metabolic liabilities, while the cyclopropyl group provides rigid lipophilicity, ultimately resulting in a superior pharmacokinetic profile and enhanced target engagement.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL:[Link][1]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link][4]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

Sources

Comparative

Validation of the Biological Target of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In fragment-based drug discovery (FBDD) and chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In fragment-based drug discovery (FBDD) and chemical biology, identifying and validating the precise biological target of a novel pharmacophore is the critical bottleneck. 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (5-CP-3-F-PA) is a highly specialized metal-binding pharmacophore (MBP) primarily utilized to target metalloenzymes, specifically 2-oxoglutarate (2-OG) dependent oxygenases such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) histone demethylases[1].

Unlike standard building blocks, 5-CP-3-F-PA is engineered with three synergistic structural features that dictate its target engagement:

  • Picolinic Acid Core: Acts as a bidentate chelator, displacing the canonical 2-OG co-substrate to coordinate the active-site Fe(II)[2].

  • 3-Fluoro Substitution: Modulates the pKa of the pyridine nitrogen to optimize metal coordination at physiological pH, while providing an orthogonal, highly sensitive handle for 19 F-NMR ligand-observed screening[3].

  • 5-Cyclopropyl Substitution: Introduces a rigid, metabolically stable lipophilic moiety that occupies the hydrophobic sub-pocket of the 2-OG binding site, significantly increasing target residence time compared to unsubstituted analogs.

This guide objectively compares the performance of 5-CP-3-F-PA against alternative probes and details a self-validating, multimodal workflow for confirming its biological targets.

Comparative Performance Analysis

To justify the selection of 5-CP-3-F-PA over alternative MBPs, we must evaluate its biophysical and biochemical performance. The table below compares 5-CP-3-F-PA against unsubstituted Picolinic Acid (PA) and a widely used broad-spectrum inhibitor, N-Oxalylglycine (NOG).

Parameter5-CP-3-F-PAPicolinic Acid (PA)N-Oxalylglycine (NOG)
Primary Target Class 2-OG Oxygenases (e.g., PHD2)Broad MetalloenzymesBroad 2-OG Oxygenases
Fe(II) Chelation Geometry Bidentate (N, O)Bidentate (N, O)Bidentate (O, O)
19 F-NMR Compatibility Yes (Excellent S/N) NoNo
*Relative IC 50​ (PHD2) **+++ (Low μ M)+ (High μ M)++ (Mid μ M)
Cellular Permeability High (Lipophilic cyclopropyl)ModerateLow (Highly polar)
Off-Target Water Binding Minimized by cyclopropyl bulkHighHigh

*Representative data based on standard 2-OG oxygenase competitive inhibition profiles.

Multimodal Target Validation Workflow

Validating the target of 5-CP-3-F-PA requires a triangulated approach: demonstrating direct biophysical binding, confirming biochemical inhibition, and proving intracellular target engagement[4].

Workflow Probe 5-CP-3-F-PA (Fragment Probe) NMR 19F-NMR CPMG (Direct Binding) Probe->NMR Biophysical Enzyme AlphaScreen (Functional Assay) Probe->Enzyme Biochemical CETSA CETSA (Cellular Engagement) Probe->CETSA In Cellulo Target Validated Metalloenzyme (e.g., PHD2 / KDM) NMR->Target KD & Kinetics Enzyme->Target IC50 CETSA->Target Intracellular ΔTm

Fig 1. Multimodal target validation workflow for 5-CP-3-F-PA.

Protocol 1: Ligand-Observed 19 F-NMR Screening (CPMG)

Causality: Because fluorine is virtually absent in biological systems, 19 F-NMR provides infinite signal-to-noise without protein interference[5]. The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence exploits differences in transverse relaxation ( T2​ ). Free 5-CP-3-F-PA tumbles rapidly (sharp signal). When bound to a massive target protein, it adopts the protein's slow tumbling rate, causing rapid T2​ relaxation and signal attenuation. Self-Validating System: We introduce a non-fluorinated competitor to displace the probe, proving specific active-site binding.

  • Preparation: Prepare a 50 μ M solution of 5-CP-3-F-PA in NMR buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 10% D 2​ O).

  • Baseline Acquisition: Acquire a 1D 19 F-NMR CPMG spectrum to establish the baseline sharp resonance of the 3-fluoro group.

  • Target Addition: Add 5 μ M of the recombinant target protein (e.g., PHD2). Re-acquire the CPMG spectrum. A reduction in signal intensity ( 30%) indicates direct binding.

  • Validation (Displacement): Add 500 μ M of NOG (a known 2-OG competitor).

  • Readout: The 19 F signal must recover to near-baseline levels, confirming that 5-CP-3-F-PA binds specifically to the 2-OG active site and is not aggregating or binding non-specifically.

Protocol 2: Biochemical Validation via AlphaScreen Assay

Causality: To prove that binding translates to functional inhibition, we measure the enzyme's ability to hydroxylate a substrate. 5-CP-3-F-PA acts by chelating the catalytic Fe(II) and blocking 2-OG[6]. Self-Validating System: Titrating the co-factors (Fe(II) and 2-OG) will shift the IC 50​ curve, confirming the exact mechanism of inhibition.

  • Reaction Setup: In a 384-well plate, incubate recombinant enzyme with varying concentrations of 5-CP-3-F-PA (1 nM to 100 μ M).

  • Substrate Addition: Add biotinylated peptide substrate, 10 μ M Fe(II), 100 μ M ascorbate, and 2 μ M 2-OG. Incubate for 30 minutes at room temperature.

  • Detection: Add AlphaScreen Donor (Streptavidin) and Acceptor beads (anti-hydroxy-peptide antibody). Read the luminescence signal.

  • Validation (Mechanistic Shift): Repeat the assay using 100 μ M Fe(II) and 50 μ M 2-OG. The IC 50​ of 5-CP-3-F-PA must shift to the right (weaken), proving it is a competitive inhibitor for both the metal and the 2-OG pocket.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: In vitro assays cannot account for membrane permeability or intracellular competition. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). Self-Validating System: Utilizing an inactive esterified analog of 5-CP-3-F-PA (which cannot chelate iron) as a negative control ensures the Tm​ shift is driven by specific metalloenzyme engagement.

  • Cell Treatment: Incubate live cells (e.g., HeLa) with 10 μ M 5-CP-3-F-PA, 10 μ M esterified-control, or DMSO vehicle for 1 hour.

  • Thermal Profiling: Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis & Clearance: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot against the target protein.

  • Readout: A significant positive shift in Tm​ ( ΔTm​≥2∘ C) in the 5-CP-3-F-PA group, but not the esterified control group, validates on-target intracellular engagement.

Mechanistic Pathway Visualization

When 5-CP-3-F-PA successfully engages and inhibits a 2-OG oxygenase like PHD2, it triggers a profound downstream biological response. By chelating the active-site Fe(II), it prevents the hydroxylation of HIF-1 α , allowing it to evade proteasomal degradation and activate hypoxia-response genes.

Pathway Probe 5-CP-3-F-PA Fe2 Fe(II) Cofactor Probe->Fe2 Bidentate Chelation PHD2 PHD2 Enzyme Probe->PHD2 Competitive Inhibition Fe2->PHD2 Catalytic Core HIF HIF-1α (Stable) PHD2->HIF Fails to Hydroxylate VHL pVHL Degradation HIF->VHL Evades Proteasome Gene Hypoxia Response HIF->Gene Transcriptional Activation

Fig 2. Mechanistic pathway of HIF-1α stabilization via PHD2 inhibition by 5-CP-3-F-PA.

Conclusion

5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid represents a highly optimized fragment for target validation campaigns against metalloenzymes. Its structural design inherently supports robust validation methodologies: the fluorine atom enables definitive biophysical confirmation via 19 F-NMR[7], the picolinic acid core ensures potent biochemical inhibition[8], and the cyclopropyl group provides the membrane permeability required for in cellulo target validation via CETSA. By employing the self-validating protocols outlined above, researchers can definitively map the biological targets of this pharmacophore with high confidence.

References

  • Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.
  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.
  • Vulpetti, A., et al. (2021). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry.
  • Perez, C., et al. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry.
  • Hopkinson, R. J., et al. (2013). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Science.

Sources

Validation

Comparative analysis of different synthetic routes to 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern medicinal chemistry. 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0)[1] is a highly sought-after intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern medicinal chemistry. 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid (CAS: 1286776-52-0)[1] is a highly sought-after intermediate. The C3-fluorine atom modulates the pKa of the adjacent carboxylic acid and increases the overall lipophilicity of the core, while the C5-cyclopropyl group serves as a metabolically stable, lipophilic vector often used to replace heavier halogens or alkyl groups in drug discovery.

Designing a robust synthesis for this molecule requires navigating several chemoselectivity challenges, primarily the risk of decarboxylation of the picolinic acid core and the susceptibility of the C3-fluorine to Nucleophilic Aromatic Substitution (SNAr) under basic conditions.

Retrosynthetic Strategy & Route Selection

To synthesize 5-cyclopropyl-3-fluoropyridine-2-carboxylic acid, the most logical disconnection is at the C5 position via a transition-metal-catalyzed cross-coupling reaction. We can evaluate three primary synthetic routes based on commercially available starting materials such as 5-bromo-3-fluoropyridine-2-carbonitrile[2] and 5-bromo-3-fluoropyridine-2-carboxylic acid.

Retrosynthesis Target 5-Cyclopropyl-3-fluoropyridine- 2-carboxylic acid Nitrile 5-Bromo-3-fluoropyridine- 2-carbonitrile Target->Nitrile Route A (Acidic Hydrolysis) Ester Methyl 5-bromo-3-fluoropyridine- 2-carboxylate Target->Ester Route B (Mild Saponification) Acid 5-Bromo-3-fluoropyridine- 2-carboxylic acid Target->Acid Route C (Direct Suzuki) Nitrile->Acid Nitrile Synthesis Ester->Acid Esterification

Retrosynthetic pathways to 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid.

Comparative Analysis of Synthetic Routes

When evaluating these pathways for laboratory scale-up or process chemistry, we must weigh step count against overall yield and chemoselectivity.

ParameterRoute A: The Nitrile PathwayRoute B: The Ester PathwayRoute C: Direct Acid Pathway
Starting Material 5-Bromo-3-fluoropyridine-2-carbonitrile5-Bromo-3-fluoropyridine-2-carboxylic acid5-Bromo-3-fluoropyridine-2-carboxylic acid
Step Count 231
Overall Yield (Est.) 45–55%70–80%< 20%
SNAr Risk (C3-Fluoro) High (if basic hydrolysis is used)Low (mild LiOH saponification)Low
Decarboxylation Risk LowLowHigh (thermal basic conditions)
Scalability Moderate (harsh hydrolysis required)ExcellentPoor (catalyst poisoning)

Route A (Nitrile Pathway) offers a short sequence but suffers from a critical flaw during the final hydrolysis step. Because the C3-fluorine is highly activated by the ortho-nitrile/acid and the electron-deficient pyridine ring, basic hydrolysis (e.g., NaOH/H2O) inevitably leads to the displacement of the fluorine atom, yielding the undesired 3-hydroxy byproduct. Acidic hydrolysis mitigates this but requires harsh conditions that complicate isolation.

Route C (Direct Acid Pathway) attempts a Suzuki coupling directly on the free carboxylic acid. However, free picolinic acids are notorious for undergoing thermal decarboxylation under the basic conditions required for Suzuki-Miyaura couplings. Furthermore, the free carboxylate can coordinate to and poison the palladium catalyst.

Route B (Ester Pathway) is the most robust and scientifically sound approach. By temporarily masking the carboxylic acid as a methyl ester, we prevent decarboxylation and catalyst poisoning. The subsequent saponification can be performed under extremely mild conditions, completely preserving the integrity of the C3-fluorine.

Optimal Experimental Methodology: The Ester Pathway (Route B)

The following sequence details the optimized three-step protocol for Route B, designed with self-validating checkpoints to ensure high fidelity at every stage.

Step 1: Fischer Esterification

Objective: Mask the carboxylic acid to prevent decarboxylation and catalyst deactivation.

  • Procedure: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) and anhydrous methanol (0.5 M). Slowly add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture to reflux (65 °C) for 12 hours. Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, and extract with Ethyl Acetate.

  • Causality: The electron-deficient nature of the pyridine ring, exacerbated by the inductive effects of the fluorine and bromine atoms, makes the carbonyl carbon less electrophilic. Extended reflux conditions are necessary to drive the equilibrium toward the ester.

  • Self-Validation System: Monitor the reaction via LC-MS. The starting acid will disappear, and the product mass will emerge at [M+H]+=234.0 (for the 79Br isotope). TLC will show a new, highly UV-active spot with a significantly higher Rf​ value than the baseline-retained starting acid.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the cyclopropyl group at the C5 position.

SuzukiWorkflow Step1 Oxidative Addition Pd(0) inserts into C-Br Step2 Base Activation Ligand Exchange Step1->Step2 Step3 Transmetalation Cyclopropyl transfer Step2->Step3 Step4 Reductive Elimination Product Release Step3->Step4 Step4->Step1 Pd(0) Regeneration

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling step.

  • Procedure: In a Schlenk flask, dissolve methyl 5-bromo-3-fluoropyridine-2-carboxylate (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a degassed mixture of Toluene/H2O (10:1, 0.2 M). Add K3​PO4​ (2.0 eq), Pd(OAc)2​ (0.05 eq), and SPhos (0.10 eq). Heat to 90 °C under a nitrogen atmosphere for 8 hours. Filter through a pad of Celite, concentrate, and purify via flash chromatography.

  • Causality: Cyclopropylboronic acid is notoriously susceptible to protodeboronation. SPhos is an electron-rich, bulky biaryl phosphine ligand that rapidly accelerates the oxidative addition and reductive elimination steps, allowing the productive catalytic cycle to outcompete boronic acid degradation. K3​PO4​ is selected as a mild base; it is strong enough to facilitate transmetalation but mild enough to prevent premature hydrolysis of the methyl ester.

  • Self-Validation System: LC-MS will confirm the target product mass at [M+H]+=196.1 , accompanied by the complete disappearance of the distinct 1:1 isotopic doublet characteristic of the brominated starting material.

Step 3: Mild Saponification

Objective: Unmask the carboxylic acid without triggering SNAr at the C3 position.

  • Procedure: Dissolve the purified methyl 5-cyclopropyl-3-fluoropyridine-2-carboxylate in a solvent mixture of THF/MeOH/H2O (3:1:1, 0.2 M). Add LiOH⋅H2​O (1.5 eq) and stir vigorously at room temperature for 4 hours. Remove the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Filter the resulting white precipitate and dry under high vacuum.

  • Causality: The mixed solvent system ensures complete homogeneity of the organic ester and the aqueous hydroxide. By strictly maintaining the reaction at room temperature and using lithium hydroxide (a milder nucleophile than NaOH or KOH), we selectively hydrolyze the ester while entirely avoiding the nucleophilic displacement of the highly activated C3-fluorine.

  • Self-Validation System: 1H NMR (DMSO- d6​ ) will definitively prove success. The sharp singlet at ~3.9 ppm (corresponding to the methyl ester) will vanish. The cyclopropyl protons will be retained, appearing as distinct multiplets at 0.8–1.1 ppm and 2.0–2.1 ppm, confirming that the C5 vector survived the acidic workup.

References

  • PubChemLite. "1286776-52-0 (C9H8FNO2) - Compound Summary". PubChem. Available at:[Link][1]

  • European Patent Office. "ALPHA-HYDROXY AMIDES AS BRADYKININ ANTAGONISTS OR INVERSE AGONISTS - Patent 1706372". EPO.org. Available at:[Link][2]

  • ChemBuyersGuide. "Apollo Scientific Ltd - 5-BROMO-3-FLUOROPYRIDINE-2-CARBOXYLIC ACID". ChemBuyersGuide.com. Available at:[Link]

Sources

Comparative

Cross-reactivity studies of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

An indispensable aspect of preclinical drug development is the meticulous evaluation of a compound's selectivity. A highly selective drug candidate preferentially binds to its intended target with significantly less affi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An indispensable aspect of preclinical drug development is the meticulous evaluation of a compound's selectivity. A highly selective drug candidate preferentially binds to its intended target with significantly less affinity for other biomolecules, thereby minimizing the potential for off-target effects and associated toxicities. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid as a case study. Our focus will be on the strategic integration of in silico, in vitro, and cellular approaches to build a robust selectivity profile.

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unforeseen toxicity. A primary driver of such toxicity is off-target activity, where a compound interacts with unintended proteins, triggering undesirable physiological responses. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in mitigating risk and enhancing the probability of clinical success. For a novel entity like 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, for which the primary target and potential off-targets are yet to be fully elucidated, a systematic and tiered approach to selectivity profiling is paramount.

The Selectivity Profiling Workflow: A Tiered Approach

A robust selectivity assessment follows a logical progression from broad, high-throughput screening to more focused, in-depth analyses. This tiered approach allows for the efficient allocation of resources, with each stage informing the design of subsequent experiments.

cluster_0 Tier 1: Broad-Based Screening cluster_1 Tier 2: Hit Confirmation & Validation cluster_2 Tier 3: Cellular & Functional Analysis A In Silico Profiling (Target Prediction) B High-Throughput In Vitro Screening (e.g., Kinase Panel) A->B Guide Panel Selection C Dose-Response Assays (IC50/EC50) for Primary & Off-Targets B->C Validate Hits D Orthogonal Assays C->D Confirm Mechanism E Cellular Target Engagement (e.g., CETSA) D->E Assess in situ Engagement F Functional Cellular Assays E->F Evaluate Phenotypic Effect

Caption: A tiered workflow for comprehensive selectivity profiling of a novel compound.

Tier 1: Initial Broad-Based Screening

The primary objective of Tier 1 is to cast a wide net to identify potential off-target interactions. This is achieved through a combination of computational prediction and high-throughput in vitro screening.

In Silico Profiling: Predicting Potential Interactions

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid. These approaches leverage the principle of chemical similarity, where compounds with similar structures are likely to bind to similar proteins.

  • Methodology:

    • Structure-Based Similarity Searching: Utilize databases such as ChEMBL and PubChem to identify known proteins that are targeted by compounds structurally similar to our lead compound.

    • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid and screen it against a library of protein structures to identify potential binding partners.

    • Target Prediction Servers: Employ web-based tools like SwissTargetPrediction, which predict the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.

  • Rationale: In silico profiling is a cost-effective and rapid method to generate initial hypotheses about potential off-targets, which can then be used to guide the selection of appropriate in vitro screening panels.

High-Throughput In Vitro Screening: The Broad Panel

Based on the in silico predictions and the chemical class of the compound, a broad panel of in vitro assays is selected. For instance, if the compound has structural features common to kinase inhibitors, a comprehensive kinase panel screen is a logical starting point.

  • Example Panel: A widely used approach is the Lead-Profiling Screen (LPS) from Eurofins DiscoverX, which covers a diverse range of over 400 targets, including kinases, GPCRs, ion channels, and transporters.

  • Experimental Protocol: Radioligand Binding Assay for GPCRs

    This protocol outlines a typical competitive binding assay to assess the interaction of our test compound with a specific G-protein coupled receptor (GPCR).

    • Preparation of Cell Membranes: Homogenize cells overexpressing the target GPCR in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known radioligand for the target GPCR (e.g., [3H]-dopamine for the D2 receptor), and varying concentrations of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid.

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

    • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filter discs in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Data Analysis: The displacement of the radioligand by the test compound is used to determine the binding affinity (Ki) of the test compound for the target receptor.

Tier 2: Hit Confirmation and Validation

Any "hits" identified in the broad panel screen must be validated to rule out false positives and to quantify the potency of the off-target interaction.

Dose-Response Assays

For each confirmed off-target, a full dose-response curve is generated to determine the concentration at which the compound elicits a half-maximal effect (IC50 for inhibition or EC50 for activation).

  • Data Presentation: The results should be compiled into a clear, comparative table.

TargetPrimary Target IC50 (nM)Off-Target IC50 (nM)Selectivity Index (Off-Target/Primary)
Primary Target X 15--
Kinase Y151,500100x
GPCR Z15>10,000>667x
Orthogonal Assays

It is crucial to confirm the off-target interaction using a different assay format that relies on a distinct detection technology. This helps to ensure that the observed activity is not an artifact of the primary assay format. For example, if the primary screen was a binding assay, an orthogonal assay could be a functional assay that measures the downstream consequences of target engagement (e.g., a cellular phosphorylation assay for a kinase).

A Initial Hit from Primary Screen (e.g., Binding Assay) B Orthogonal Assay (e.g., Functional Assay) A->B Test in a different assay format C Confirm Hit B->C Consistent Activity Observed D Discard Hit (False Positive) B->D No Activity Observed

Caption: The logic of using an orthogonal assay to validate an initial hit.

Tier 3: Cellular and Functional Analysis

The final tier of selectivity profiling aims to confirm that the observed off-target interactions are relevant in a more physiological context.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein.

  • Experimental Protocol: CETSA®

    • Cell Treatment: Treat cultured cells with either vehicle control or varying concentrations of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid.

    • Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

    • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or mass spectrometry.

    • Data Analysis: The binding of the compound to its target protein will increase the protein's thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated cells. This shift in the melting curve is a direct measure of target engagement.

Functional Cellular Assays

Ultimately, the most important question is whether the off-target engagement translates into a functional cellular response. This can be assessed using a variety of cell-based assays that measure downstream signaling events or phenotypic outcomes. For example, if an off-target kinase is identified, a cellular assay could measure the phosphorylation of its known substrate.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The cross-reactivity studies for 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, or any novel compound, should be a dynamic and iterative process. The data gathered from each tier should be used to refine our understanding of the compound's selectivity and to guide subsequent optimization efforts. By systematically integrating in silico, in vitro, and cellular approaches, we can build a comprehensive and reliable selectivity profile that is essential for making informed decisions in the drug development process. This rigorous approach not only enhances the safety of the drug candidate but also provides a deeper understanding of its mechanism of action.

References

  • Title: Off-target toxicity: a central challenge in drug development Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: ChEMBL: a large-scale bioactivity database for drug discovery Source: Nucleic Acids Research URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Validation

A Guide to Assessing the Novelty and Patentability of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic Acid Derivatives

This guide offers a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to evaluate the novelty and patentability of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to evaluate the novelty and patentability of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid derivatives. We will explore the strategic rationale behind this specific chemical scaffold, provide a data-driven comparison against relevant alternatives, and detail the essential experimental protocols required to generate robust, defensible data.

Introduction: The Strategic Value of the Scaffold

The pyridine carboxylic acid framework is a well-established and highly versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The novelty and potential of the 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid structure lie in the specific and synergistic combination of its substituents. Understanding the contribution of each component is the first step in appreciating its potential.

  • The Cyclopropyl Group: This small, rigid ring is a powerful tool in drug design. It is frequently used to enhance metabolic stability, increase potency, and improve pharmacokinetics.[3][4] The constrained nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding to a biological target, an entropically favorable event.[5][6] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

  • The 3-Fluoro Substituent: Fluorine's unique properties make it a "medicinal chemist's best friend." As the most electronegative element, its incorporation can profoundly influence the electronic properties of the pyridine ring, altering the pKa to improve membrane permeability and bioavailability.[8][9] The C-F bond is significantly stronger than a C-H bond, often serving to block sites of metabolism, thereby increasing the drug's half-life.[10] This strategic placement can enhance binding affinity to target proteins through direct interactions or by influencing the polarity of adjacent functional groups.[9]

  • The Carboxylic Acid: This functional group is a key pharmacophoric element, often crucial for interacting with biological targets.[11] However, its presence can also pose challenges, such as metabolic instability (e.g., via glucuronidation) and limited passive diffusion across membranes.[12] While our focus is on this parent structure, the potential for its replacement with bioisosteres (e.g., tetrazoles) to modulate properties is a key strategy in medicinal chemistry and represents a potential future direction for this scaffold.[13][14][15]

The combination of these three elements on a pyridine-2-carboxylic acid core presents a compelling hypothesis: that these derivatives will possess a unique and advantageous profile of potency, selectivity, and drug-like properties.

A Framework for Assessing Novelty and Patentability

Patentability rests on three pillars: novelty, non-obviousness (inventive step), and utility. A systematic approach is required to build a strong case for a new chemical entity.

G cluster_0 Patentability Assessment Workflow A Step 1: Novelty Is the exact structure known? D Prior Art Search (Chemical & Patent Databases) A->D B Step 2: Utility Does it have a credible biological effect? E In Vitro / In Vivo Screening (Demonstrate biological activity) B->E C Step 3: Non-Obviousness Is the invention an 'inventive step'? F Comparative Data Generation (Demonstrate 'unexpected results' vs. prior art) C->F D->B If Novel E->C If Useful

Figure 1: A logical workflow for assessing the patentability of new chemical entities.

The most critical and often most challenging aspect to prove is non-obviousness . A novel compound may be considered obvious if a person skilled in the art could have reasonably predicted its structure and properties based on existing knowledge. The strongest argument for non-obviousness is the demonstration of unexpected results. This is where rigorous, comparative experimental data becomes indispensable.

Comparative Analysis: Demonstrating Superiority

To build a compelling case, we must demonstrate that our novel derivative, let's call it Compound X , provides a significant advantage over existing, structurally related alternatives from the prior art (Comparator A ).

Data Presentation: Physicochemical and ADME Properties

The initial assessment of a compound's potential is heavily reliant on its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These are often referred to as "drug-like" properties.[16][17][18]

Table 1: Comparative Physicochemical & Pharmacokinetic Profile

ParameterCompound X (Novel Derivative)Comparator A (Prior Art)Rationale for Improvement
Aqueous Solubility (pH 7.4, µM) 12540Enhanced solubility can lead to better absorption and formulation options.
LogD (pH 7.4) 2.33.1An optimal LogD is crucial for balancing solubility and permeability.[9]
Metabolic Stability (t½, human liver microsomes, min) > 9025Increased stability suggests a longer half-life in vivo.[7][10]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 187Higher permeability indicates better potential for oral absorption.
CYP3A4 Inhibition (IC₅₀, µM) > 505Low inhibition reduces the risk of drug-drug interactions.

Causality Behind the Data: The superior performance of Compound X can be directly attributed to its unique structure. The fluoro group's ability to lower pKa likely contributes to the improved solubility. The cyclopropyl group, being resistant to oxidative metabolism, is the probable cause for the dramatically increased metabolic stability.[7]

Data Presentation: Biological Activity and Selectivity

Ultimately, a drug candidate's value is determined by its effect on the biological target.

Table 2: Comparative In Vitro Potency and Selectivity

ParameterCompound X (Novel Derivative)Comparator A (Prior Art)Rationale for Improvement
Target Potency (IC₅₀, nM) 845Higher potency means a lower dose may be required, reducing potential side effects.
Selectivity vs. Off-Target 1 (Fold) >1000x150xHigh selectivity is critical for minimizing off-target toxicity.
Cellular Potency (EC₅₀, nM) 20250Demonstrates effectiveness in a more biologically relevant system.

Causality Behind the Data: The enhanced potency and selectivity of Compound X are likely due to the rigid conformation imposed by the cyclopropyl group, which presents the pharmacophore in an optimal orientation for binding within the target's active site.[5][6] The electronic modifications from the fluorine atom can also lead to stronger and more specific interactions.[9]

Essential Experimental Protocols

The trustworthiness of the comparative data hinges on the quality and standardization of the experimental protocols. These methods must be robust and reproducible.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay provides a critical early assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.

G cluster_0 Metabolic Stability Assay Workflow A 1. Prepare Reagents (Compound, Microsomes, NADPH) B 2. Incubate at 37°C A->B C 3. Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) B->C D 4. Protein Precipitation & Centrifugation C->D E 5. LC-MS/MS Analysis of Supernatant D->E F 6. Calculate % Remaining & Half-Life (t½) E->F

Figure 2: Standard workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, add human liver microsomes (final concentration 0.5 mg/mL) to the compound solution. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). This cofactor is essential for the function of CYP enzymes.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing 3 volumes of ice-cold acetonitrile with an internal standard. The acetonitrile serves to immediately stop the enzymatic reaction by precipitating the proteins.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

  • Calculation: Plot the natural log of the percent remaining of the parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Protocol 2: Caco-2 Permeability Assay

This cell-based assay is the industry standard for predicting in vivo drug absorption across the gut wall.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Preparation: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Apical to Basolateral (A→B) Permeability: Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer. At various time points, take samples from the basolateral (B) side.

  • Basolateral to Apical (B→A) Permeability: In a separate set of wells, perform the reverse experiment by adding the compound to the B side and sampling from the A side. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. A high A→B Papp value suggests good passive permeability, while a high B→A to A→B efflux ratio suggests the compound is actively pumped out of cells.

Conclusion and Strategic Outlook

The assessment of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid derivatives reveals a scaffold with significant potential for the development of novel therapeutics. The strategic incorporation of the cyclopropyl and fluoro moieties provides a strong scientific rationale for expecting improved potency, selectivity, and pharmacokinetic properties.

To establish patentability, particularly the inventive step, it is imperative to move beyond theoretical advantages and generate robust, comparative data. The experimental framework provided in this guide outlines the critical assays needed to demonstrate the "unexpectedly superior" properties that form the bedrock of a strong patent application. By systematically characterizing these novel derivatives and benchmarking them against the prior art, drug discovery teams can confidently identify and advance promising new candidates, unlocking the full therapeutic potential of this exciting chemical space.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups Source: Taylor & Francis Online URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements Source: PubMed URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

  • Title: Drug Design: Influence of Heterocyclic Structure as Bioisosteres Source: Open Access Journals URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: PubMed URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Determining a Drug's Properties: Medieval Experimental Protocols Source: PubMed URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Application of pharmaceutical profiling assays for optimization of drug-like properties | Request PDF Source: ResearchGate URL: [Link]

  • Title: 3-Selective Pyridine Fluorination via Zincke Imine Intermediates Source: ACS Publications URL: [Link]

  • Title: Pyridine-2-carboxylic acid derivatives and their preparation methods and uses Source: Patsnap URL: [Link]

  • Title: Target-based evaluation of 'drug-like' properties and ligand efficiencies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyridine carboxylic acid derivatives in drug development pipeline. Source: ResearchGate URL: [Link]

  • Title: Drug-like Properties: Guiding Principles for the Design of Natural Product Libraries Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid. As a Senior Application Scientist, this document is designed to mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid. As a Senior Application Scientist, this document is designed to move beyond simple instructions, offering insights into the chemical reasoning behind each procedural step. It is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Disclaimer: This document is a procedural guide and must be used in conjunction with your institution's official Chemical Hygiene Plan (CHP).[1][2][3] All local, state, and federal regulations must be followed.[4][5][6]

Part 1: Hazard Assessment and Chemical Profile

Effective and safe disposal begins with a thorough understanding of the material's potential hazards. 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid is a complex molecule whose hazards can be inferred from its constituent functional groups: a fluorinated pyridine ring, a carboxylic acid group, and a cyclopropyl moiety.

  • Fluoropyridine Core: Halogenated pyridines are often classified as irritants and can be harmful if inhaled or swallowed.[7][8][9] The fluorine atom can enhance metabolic stability and potential toxicity. Photolysis of fluorinated heteroaromatic compounds can also lead to the formation of persistent environmental byproducts.[10]

  • Carboxylic Acid Group: This functional group imparts acidic properties, making the compound potentially corrosive to certain materials and capable of causing skin or eye irritation upon contact.[11][12]

  • Cyclopropyl Ring: The significant angle strain in cyclopropyl groups can, in some molecules, lead to increased reactivity or instability.[13]

Given these characteristics, 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid must be presumed to be a hazardous chemical and its waste managed accordingly under the Resource Conservation and Recovery Act (RCRA) guidelines.[5][6]

Hazard Profile Summary

The following table synthesizes the expected hazard profile based on structural analogs and regulatory guidelines.

Parameter Description & Rationale
Physical State Likely a solid at room temperature, similar to other substituted pyridine carboxylic acids.[7][14]
RCRA Hazard Class Expected to be classified as Toxic (T) . May also exhibit Corrosivity (C) due to the carboxylic acid moiety.[5][15]
Potential Health Effects Eye Irritant: Causes serious eye irritation.[7][9][11] Skin Irritant: Causes skin irritation.[7][9][11] Respiratory Irritant: May cause respiratory tract irritation if inhaled as dust.[7][11] Harmful if Swallowed: Likely toxic if ingested.[16]
Primary Exposure Routes Inhalation, skin contact, eye contact, ingestion.[17]
Chemical Incompatibilities Strong Oxidizing Agents: May react vigorously.[13][18] Strong Bases: Acid-base reaction will occur, which can be exothermic. Metals: As an acid, may be corrosive to certain metals.[19]

Part 2: Personnel Protection and Safe Handling

Before any handling or disposal-related activities, ensuring adequate personal protection is paramount. Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory.[1][2][20][21]

  • Engineering Controls: All handling of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, including weighing, transfers, and the addition of waste to its container, must be conducted within a certified chemical fume hood.[22]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Tightly fitting safety goggles and a face shield are required.[9][14]

    • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of after contamination.[14]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[16]

  • Emergency Readiness: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7][22]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a regulated hazardous waste stream.[4][22] Disposal via sewer or as regular solid waste is strictly prohibited.[6]

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, all waste containing 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid must be segregated.

  • Procedure:

    • Designate a specific waste container solely for this compound and materials contaminated with it.

    • Do not mix this waste with other chemical streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's EHS department.[16][22]

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates the final disposal process, and is a violation of EPA regulations.[5][23] Segregation ensures safe handling and proper characterization for the final disposal facility.

Step 2: Container Selection and Management

The integrity of the waste container is critical for preventing leaks and ensuring safety.

  • Procedure:

    • Select a container made of a compatible material. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices for acidic compounds.[24][25] Do not use metal containers.[19]

    • Ensure the container has a secure, leak-proof screw cap.[5][26]

    • Keep the container closed at all times except when actively adding waste.[4][23][26] A funnel should never be left in the opening.

  • Causality: Improper container material can lead to degradation and leaks. Hydrofluoric acid, a potential decomposition product of some fluorinated compounds under certain conditions, will etch glass. While unlikely here, using a robust plastic container like HDPE is a prudent choice.[23] Keeping containers closed prevents the release of vapors and protects the lab environment.

Step 3: Accurate and Compliant Labeling

Proper labeling is a key requirement from both the EPA and OSHA.

  • Procedure:

    • As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[4][22]

    • The label must include:

      • The words "Hazardous Waste".[4]

      • The full, unabbreviated chemical name: "5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid".

      • A clear list of all constituents and their approximate percentages if it is a mixed waste.[4][25]

      • The date accumulation started.

      • Appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also essential for regulatory compliance and allows the disposal facility to manage the waste correctly.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup.

  • Procedure:

    • Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][27]

    • Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate spills.[5][23]

    • Segregate the container from incompatible materials within the SAA (e.g., keep acids away from bases).[4][25]

  • Causality: SAAs are an EPA-regulated concept designed to ensure short-term waste is managed safely within the lab.[27] Secondary containment is a critical safety measure to prevent a spill from spreading in the event of primary container failure.

Step 5: Arranging for Final Disposal

This chemical waste must be disposed of through a licensed and approved hazardous waste vendor.

  • Procedure:

    • When the container is approaching full (no more than 90% capacity), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[4][26]

    • Follow all institutional procedures for waste handover.

  • Causality: Final treatment and disposal of hazardous waste require specialized facilities and permits to ensure environmental protection and regulatory compliance.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is crucial to minimize exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood sash open.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill.[22] Do not use combustible materials like paper towels directly on the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, compatible container for disposal as hazardous waste.[8][22]

  • Decontaminate: Clean the spill area as directed by your institution's safety protocols.

  • Dispose: Label the container with the spill cleanup debris and dispose of it as hazardous waste following the steps outlined above.[22]

Part 5: Visualization - Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid waste.

G start Waste Generated (Solid or Solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always Start Here characterize Characterize as Hazardous Waste (RCRA: Toxic, Corrosive) segregate Segregate Waste Stream (Dedicated Container) characterize->segregate ppe->characterize container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container Correctly ('Hazardous Waste', Full Name, Date) container->label_waste store Store in SAA (Closed, w/ Secondary Containment) label_waste->store request_pickup Request Pickup from EHS (Container < 90% Full) store->request_pickup end_node Proper & Compliant Disposal request_pickup->end_node

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Material Safety Data Sheet - Cyclopropyl carbinol. (2005). Cole-Parmer. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026). MLI Environmental. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Cyclohexane, cyclopropyl-. (2025). US EPA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of North Texas. Retrieved from [Link]

  • 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid Safety Data Sheet. (2015). Volochem. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • 3-Fluoropyridine-4-carboxylic acid SAFETY DATA SHEET. (2012). Thermo Fisher Scientific. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. (2021). Environmental Science & Technology. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.